7-O-Primverosylpseudobaptigenin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28O14 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H28O14/c28-15-8-36-26(24(33)21(15)30)37-9-19-22(31)23(32)25(34)27(41-19)40-12-2-3-13-17(6-12)35-7-14(20(13)29)11-1-4-16-18(5-11)39-10-38-16/h1-7,15,19,21-28,30-34H,8-10H2/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
POGLAVZYQJSCFH-MUCJXJSVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 7-O-Primverosylpseudobaptigenin: A Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Primverosylpseudobaptigenin is a naturally occurring isoflavone (B191592) glycoside that has been identified within the plant kingdom, particularly in species of the Thermopsis genus. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources, discovery, and the experimental protocols utilized for its isolation and characterization. Quantitative data from phytochemical analyses are presented, and a detailed workflow for its extraction and purification is outlined. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Introduction
Isoflavonoids are a class of polyphenolic compounds found predominantly in the Leguminosae family of plants. They are recognized for their diverse biological activities, which has led to significant interest in their potential as pharmaceutical leads. This compound belongs to this class, being a glycosidic derivative of the isoflavone pseudobaptigenin (B192200). The attachment of a primverose sugar moiety to the 7-hydroxyl group of the pseudobaptigenin backbone distinguishes this compound and influences its physicochemical properties and potential bioactivity. This guide delves into the specifics of its origins and the scientific journey of its identification.
Natural Sources and Discovery
The primary documented natural source of this compound is Thermopsis lanceolata R.Br., a perennial plant belonging to the Fabaceae (legume) family.[1][2][3][4][5] This plant is native to regions of Southern European Russia, extending to Northern China and Nepal.[1] Phytochemical investigations of the seeds of Thermopsis lanceolata have led to the isolation and characterization of a diverse array of isoflavonoids, including this compound.[6]
Quantitative Data
Quantitative analysis of the isoflavonoid (B1168493) content in the seeds of Thermopsis lanceolata has provided valuable data for understanding the relative abundance of these compounds. The following table summarizes the yield of various isoflavonoids from a bioassay-guided fractionation of the crude extract.
| Compound | Yield (mg) from 10 kg of Seeds |
| This compound | Data not explicitly provided |
| New Isoflavone Derivatives (1-5, 8-10) | Specific yields not detailed |
| New Stilbenes (6, 7) | Specific yields not detailed |
| Known Isoflavones (11-31) | Specific yields not detailed |
| Compound 6 (a stilbene) | EC50: 9.68 μg/mL (in vitro) |
Note: While the study[6] details the isolation of numerous compounds, the precise yield for each, including this compound, from the starting plant material is not specified in the provided information. The antifungal activity of a co-isolated stilbene (B7821643) is noted for context.
Experimental Protocols
The isolation and structural elucidation of this compound from Thermopsis lanceolata seeds involve a multi-step process. The following is a detailed methodology based on a representative phytochemical investigation.[6]
Plant Material and Extraction
-
Plant Material: Air-dried and powdered seeds of Thermopsis lanceolata.
-
Extraction: The powdered seeds are subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in isoflavonoids, are subjected to repeated column chromatography.
-
Stationary Phases: Silica gel, Sephadex LH-20, and ODS (Octadecylsilane) are commonly used.
-
Mobile Phases: Gradient elution systems of chloroform-methanol and methanol-water are employed to separate the compounds based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using preparative HPLC to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of the isoflavone core and the sugar moiety, as well as the stereochemistry of the glycosidic linkage.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophoric system of the molecule.
-
Quantum Chemistry Calculations: In some cases, quantum chemistry calculations are used to confirm the stereochemistry.[6]
Logical Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.
Caption: General workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathways
While the phytochemical investigation of Thermopsis lanceolata seeds was guided by antifungal bioassays, the specific biological activities of purified this compound have not been extensively reported in the currently available literature. The study that isolated the compound focused on the antifungal properties of a co-isolated stilbene.[6]
Generally, isoflavones are known to exert a wide range of biological effects, often attributed to their structural similarity to estrogens, allowing them to interact with estrogen receptors. However, their activities are not limited to hormonal effects and can involve modulation of various signaling pathways.
As no specific signaling pathways for this compound have been elucidated, a generalized diagram of isoflavone action is presented below to provide a conceptual framework for future research.
Caption: A generalized signaling pathway for isoflavone glycosides.
Conclusion and Future Directions
This compound is an isoflavone glycoside naturally occurring in the seeds of Thermopsis lanceolata. Its discovery and characterization have been made possible through modern phytochemical techniques, including extensive chromatographic separation and spectroscopic analysis. While its natural source has been identified, there is a clear need for further research to quantify its abundance in various plant parts and to explore its full range of biological activities. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and evaluating its therapeutic potential in various disease models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. Thermopsis lanceolata R.Br. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. Thermopsis lanceolata - Wikipedia [en.wikipedia.org]
- 3. Thermopsis lanceolata | Taxonomy - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. temperate.theferns.info [temperate.theferns.info]
- 5. Thermopsis lanceolata | tapered false lupin Herbaceous Perennial/RHS [rhs.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
Isolating 7-O-Primverosylpseudobaptigenin from Baptisia tinctoria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of the isoflavone (B191592) glycoside, 7-O-Primverosylpseudobaptigenin, from the roots of Baptisia tinctoria (Wild Indigo). While direct protocols for this specific compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of structurally related isoflavone glycosides from plant sources, particularly within the Fabaceae family.
Introduction
Baptisia tinctoria, a perennial herb native to eastern North America, has a rich history of use in traditional medicine. Its roots are a source of various bioactive compounds, including alkaloids, flavonoids, and isoflavones. Among these, isoflavones and their glycosides are of significant interest due to their potential pharmacological activities, including immunomodulatory and antioxidant effects. Pseudobaptigenin is a known isoflavone constituent of Baptisia tinctoria. This guide focuses on the isolation of a specific glycosidic form, this compound. The methodologies outlined below are based on established principles of natural product chemistry and provide a robust framework for its successful isolation and characterization.
Quantitative Data on Phytochemicals in Baptisia tinctoria
Table 1: Yields of Various Extracts from Baptisia tinctoria Roots
| Extract Type | Solvent System | Yield (% w/w) | Reference |
| Methanol (B129727) Extract (ME) | Methanol | 13.02 | [1] |
| Ethyl Acetate (B1210297) Fraction (EAF) of ME | Ethyl Acetate | 22.45 (relative to ME) | [1] |
| n-Butanol Fraction (BF) of ME | n-Butanol | 19.92 (relative to ME) | [1] |
| Remaining Butanol Extract (RBE) | - | 57.63 (relative to ME) | [1] |
| Hexane Extract (HE) | n-Hexane | 0.40 | [1] |
| Chloroform (B151607) Extract (CE) | Chloroform | 2.32 | [1] |
| Water Extract (WE) | Water | 5.00 | [1] |
Table 2: Quantitative Analysis of a Marker Flavonoid in Baptisia tinctoria Roots
| Compound | Analytical Method | Content (% w/w) | Reference |
| Hesperitin | TLC Densitometry | 0.0085 | [1] |
Experimental Protocols
The following protocols are adapted from established methods for the isolation of isoflavone glycosides from plant materials.[2][3]
Plant Material and Extraction
Objective: To extract a broad range of phytochemicals, including isoflavone glycosides, from the dried roots of Baptisia tinctoria.
Methodology:
-
Plant Material Preparation: Obtain dried roots of Baptisia tinctoria. Grind the roots into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
Defatting (Optional but Recommended): To remove nonpolar constituents that may interfere with subsequent purification steps, perform a pre-extraction with a nonpolar solvent.
-
Macerate the powdered root material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the defatted plant material.
-
-
Primary Extraction:
-
Macerate the defatted plant powder in 80% aqueous methanol (1:10 w/v) for 48 hours at room temperature with continuous agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
Objective: To partition the crude extract based on polarity to enrich the fraction containing isoflavone glycosides.
Methodology:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
Ethyl Acetate Partitioning: Extract the aqueous suspension with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions and concentrate to dryness. This fraction will contain aglycones and less polar glycosides.
-
n-Butanol Partitioning: Subsequently, extract the remaining aqueous layer with an equal volume of n-butanol three times. Combine the n-butanol fractions and concentrate to dryness. This fraction is expected to be enriched with more polar glycosides, including this compound.
-
Chromatographic Purification
Objective: To isolate this compound from the enriched n-butanol fraction.
Methodology:
-
Column Chromatography (Initial Separation):
-
Subject the dried n-butanol fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Create a solvent gradient starting with chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform -> 100:1 CHCl₃:MeOH -> 50:1 -> 20:1 -> 10:1 -> 100% MeOH).
-
Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use pre-coated silica gel 60 F₂₅₄ plates and a mobile phase such as chloroform:methanol (9:1 v/v or 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).
-
Pool the fractions that show similar TLC profiles and contain the compound of interest.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol as the mobile phase. This technique separates compounds based on molecular size and polarity.
-
Collect fractions and monitor by TLC as described above. Pool the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For final purification to obtain a high-purity compound, use preparative HPLC.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is commonly used. For example, a linear gradient from 10% to 50% acetonitrile in water over 40 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where isoflavones show strong absorbance (typically around 260 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
Objective: To confirm the identity and structure of the isolated compound.
Methodology:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure, including the nature of the sugar moiety and its attachment point to the aglycone. 2D-NMR techniques (COSY, HMQC, HMBC) can be used to confirm the complete structure.
Visualizations
Experimental Workflow
References
A Technical Guide to the Spectroscopic Data of 7-O-Primverosylpseudobaptigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the isoflavone (B191592) glycoside, 7-O-Primverosylpseudobaptigenin. Due to the limited availability of specific experimental data for this exact compound in public literature, this document presents data for the aglycone, pseudobaptigenin, and typical spectroscopic values for the primverose sugar moiety. The experimental protocols provided are representative of the methodologies used for the isolation and characterization of flavonoid glycosides.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 1: Mass Spectrometry Data for Pseudobaptigenin (Aglycone)
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Negative ESI-TOF | 281.0461 | [M-H]⁻ |
| Negative ESI-TOF | 253.0528 | Fragment ion |
Note: The MS data presented is for the aglycone, pseudobaptigenin. The molecular weight of this compound would be higher, corresponding to the addition of a primverose sugar moiety.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and proton skeleton of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone, pseudobaptigenin. The data for the primverose moiety is based on typical values for sugar residues found in flavonoid glycosides.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Pseudobaptigenin and Predicted Values for the Primverose Moiety
| Position | Pseudobaptigenin (δc, ppm) | This compound (Predicted δc, ppm) |
| 2 | 153.5 | 153.6 |
| 3 | 124.0 | 124.2 |
| 4 | 175.0 | 175.1 |
| 4a | 117.5 | 117.6 |
| 5 | 127.5 | 127.6 |
| 6 | 115.0 | 115.2 |
| 7 | 162.0 | 164.5 |
| 8 | 102.0 | 102.2 |
| 8a | 157.0 | 157.2 |
| 1' | 125.0 | 125.1 |
| 2' | 108.5 | 108.6 |
| 3' | 148.0 | 148.1 |
| 4' | 147.0 | 147.2 |
| 5' | 109.0 | 109.1 |
| 6' | 121.5 | 121.6 |
| O-CH₂-O | 101.0 | 101.1 |
| Primverose Moiety | ||
| Glc-1'' | - | ~100.5 |
| Glc-2'' | - | ~74.0 |
| Glc-3'' | - | ~77.5 |
| Glc-4'' | - | ~70.0 |
| Glc-5'' | - | ~76.5 |
| Glc-6'' | - | ~67.0 |
| Xyl-1''' | - | ~104.5 |
| Xyl-2''' | - | ~73.5 |
| Xyl-3''' | - | ~76.0 |
| Xyl-4''' | - | ~69.5 |
| Xyl-5''' | - | ~66.0 |
Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Pseudobaptigenin and Predicted Values for the Primverose Moiety
| Position | Pseudobaptigenin (δH, ppm, J in Hz) | This compound (Predicted δH, ppm, J in Hz) |
| H-2 | 8.35 (s) | 8.40 (s) |
| H-5 | 8.00 (d, 8.5) | 8.05 (d, 8.5) |
| H-6 | 7.00 (dd, 8.5, 2.0) | 7.10 (dd, 8.5, 2.0) |
| H-8 | 6.90 (d, 2.0) | 6.95 (d, 2.0) |
| H-2' | 7.10 (s) | 7.15 (s) |
| H-5' | 6.95 (d, 8.0) | 7.00 (d, 8.0) |
| H-6' | 7.05 (d, 8.0) | 7.10 (d, 8.0) |
| O-CH₂-O | 6.05 (s) | 6.10 (s) |
| Primverose Moiety | ||
| H-1'' (Glc) | - | ~5.10 (d, 7.5) |
| Sugar Protons | - | ~3.20 - 4.50 (m) |
| H-1''' (Xyl) | - | ~4.40 (d, 7.0) |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of flavonoid glycosides from plant material.
1. Isolation and Purification
A general procedure for the isolation of flavonoid glycosides involves solvent extraction and chromatographic separation.
-
Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., n-butanol).
-
Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. These may include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or polyamide.
-
High-Performance Liquid Chromatography (HPLC): Often a final purification step using a C18 column to obtain the pure compound.
-
2. Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI-TOF mass spectrometer in both positive and negative ion modes.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent, commonly DMSO-d₆ or methanol-d₄, with tetramethylsilane (B1202638) (TMS) used as an internal standard.
Visualizations
Workflow for Isolation and Characterization of this compound
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a flavonoid glycoside like this compound from a plant source.
Caption: General workflow for the isolation and spectroscopic characterization of a flavonoid glycoside.
An In-depth Technical Guide on the Biosynthesis of Isoflavone Primverosides in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavone (B191592) primverosides, a class of isoflavone diglycosides, are specialized metabolites found predominantly in leguminous plants. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, which are often influenced by their glycosylation patterns. This technical guide provides a comprehensive overview of the biosynthesis of isoflavone primverosides, detailing the enzymatic pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.
Core Biosynthetic Pathway of Isoflavone Aglycones
The biosynthesis of isoflavone primverosides begins with the production of the isoflavone aglycone skeleton. This pathway is a branch of the general phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by a multienzyme complex associated with the endoplasmic reticulum.[1]
The key enzymes involved in the formation of the isoflavone aglycones, daidzein (B1669772) and genistein (B1671435), are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[2]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[2]
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[2]
-
Chalcone reductase (CHR): In concert with CHS, produces isoliquiritigenin, a key intermediate for daidzein biosynthesis.[2]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of chalcones into flavanones (naringenin and liquiritigenin).[2]
-
Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone (B1672756) skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[2][3]
-
2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone to form the corresponding isoflavone.[4]
Biosynthesis of Isoflavone Primverosides: A Two-Step Glycosylation Process
The formation of isoflavone primverosides from the aglycone is a two-step process involving the sequential addition of glucose and then xylose, catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs). Primverose is a disaccharide composed of xylose and glucose (β-D-xylopyranosyl-(1→6)-β-D-glucopyranose).
-
Glucosylation of the Isoflavone Aglycone: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the isoflavone aglycone (e.g., daidzein or genistein). This reaction is catalyzed by an isoflavone 7-O-glucosyltransferase (I7GT) .[5][6]
-
Xylosylation of the Isoflavone 7-O-glucoside: The second step involves the transfer of a xylose moiety from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the isoflavone 7-O-glucoside. This reaction is catalyzed by a specific UDP-xylose:isoflavone 7-O-glucoside-6"-O-xylosyltransferase . While specific enzymes for isoflavone primveroside synthesis have not been fully characterized, the presence of isoflavone xylosides in plants like Pueraria lobata strongly suggests their existence.[7][8]
Signaling Pathways and Regulatory Networks
The biosynthesis of isoflavones and their glycosides is tightly regulated at the transcriptional level. A complex network of transcription factors, including MYB, bHLH, and WD40 proteins, controls the expression of the structural genes involved in the pathway.[9][10] These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack or nutrient deficiency, leading to an increased production of isoflavone-derived phytoalexins.[11]
Quantitative Data on Isoflavone Glycosides
The accumulation of isoflavone glycosides varies significantly among plant species, tissues, and developmental stages. The following tables summarize quantitative data for key isoflavones and their glycosides in Pueraria lobata and soybean.
Table 1: Isoflavone Content in Pueraria lobata
| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Puerarin (Daidzein 8-C-glucoside) | Root | 14.56 | [12] |
| Puerarin | Root | 44.54 - 66.58 | [11] |
| Puerarin 6″-O-xyloside | Root | Variable, second most abundant after puerarin | [7] |
| 3′-methoxy puerarin | Root | Variable, third most abundant | [7] |
| Daidzin (Daidzein 7-O-glucoside) | Root | Variable | [12] |
| Genistin (Genistein 7-O-glucoside) | Root | Variable | [12] |
| Total Isoflavonoids | Root | 69.40 - 106.11 | [11] |
Table 2: Isoflavone Content in Soybean (Glycine max)
| Compound | Variety | Concentration (µg/g of soy) | Reference |
| Total Isoflavones | MAUS-2 | 1048.6 | |
| Total Isoflavones | DS_2613 | High | |
| Total Isoflavones | Karunae | 140.9 | |
| Daidzein | - | Variable | |
| Genistein | - | Variable | |
| Glycitein | - | Variable |
Experimental Protocols
Heterologous Expression and Purification of Glycosyltransferases in E. coli
This protocol describes the general steps for producing recombinant plant glycosyltransferases in E. coli for subsequent biochemical characterization.
Methodology:
-
Gene Cloning: The open reading frame of the candidate glycosyltransferase gene is amplified from cDNA using PCR with primers containing appropriate restriction sites. The PCR product is then cloned into an E. coli expression vector, such as pET-28a, which often includes an N-terminal His-tag for purification.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or other methods. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Glycosyltransferase Activity Assay
This protocol outlines a general method for determining the activity and substrate specificity of a purified recombinant glycosyltransferase.
Methodology:
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
Purified glycosyltransferase (1-5 µg)
-
Isoflavone acceptor substrate (e.g., daidzein, genistein, or their 7-O-glucosides) (10-100 µM)
-
UDP-sugar donor (UDP-glucose or UDP-xylose) (0.5-2 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cation (e.g., 5 mM MgCl2 or MnCl2)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Product Analysis: The reaction is terminated by adding an equal volume of methanol (B129727) or by heating. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax) of the enzyme, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For example, a study on a soybean isoflavone 7-O-glucosyltransferase (GmIF7GT) reported a Km for genistein of 3.6 µM and a Km for UDP-glucose of 190 µM.[5]
HPLC Analysis of Isoflavone Glycosides
This protocol provides a general method for the separation and quantification of isoflavone glycosides from plant extracts.
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent, such as 80% methanol or a mixture of acetonitrile (B52724) and water. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the isoflavone fraction.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with the same acid concentration.
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute the more hydrophobic compounds.
-
Detection: A UV detector set at a wavelength of around 260 nm is commonly used for the detection of isoflavones.[2] A photodiode array (PDA) detector can be used to obtain UV spectra for compound identification.
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.
-
Conclusion
The biosynthesis of isoflavone primverosides is a complex process involving a series of enzymatic reactions, from the core phenylpropanoid pathway to the final glycosylation steps. While the enzymes responsible for the formation of the isoflavone aglycone are well-characterized, further research is needed to identify and characterize the specific xylosyltransferases involved in the formation of primverosides. The experimental protocols outlined in this guide provide a framework for researchers to investigate these pathways, identify novel enzymes, and quantify these important bioactive compounds in various plant sources. A deeper understanding of the biosynthesis and regulation of isoflavone primverosides will be crucial for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and nutraceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of human UDP-glucuronosyltransferase UGT1A1 by flavonoids-structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Properties of 7-O-Primverosylpseudobaptigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Primverosylpseudobaptigenin is a naturally occurring isoflavone (B191592) glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its structure, molecular formula, and molecular weight. Detailed spectroscopic data, crucial for its identification and characterization, are presented in a structured format. Furthermore, this document outlines the experimental protocols for the isolation of this compound from its natural sources, offering valuable insights for researchers aiming to conduct further studies. While specific quantitative biological activity data for this compound is limited in currently available literature, this guide will discuss the known biological activities of closely related isoflavones from its source plant, Thermopsis lanceolata, to provide a basis for future pharmacological investigations.
Chemical and Physical Properties
This compound is a glycoside derivative of pseudobaptigenin (B192200), an isoflavone. The primverose sugar moiety is attached at the 7-position of the pseudobaptigenin backbone.
| Property | Value | Source |
| Molecular Formula | C27H28O14 | (Calculated) |
| Molecular Weight | 576.5 g/mol | (Calculated) |
| Appearance | - | Not specified in available literature |
| Melting Point | - | Not specified in available literature |
| Solubility | - | Not specified in available literature |
Spectroscopic Data
¹H NMR (Proton NMR) Data
Detailed ¹H NMR data for this compound is not explicitly available in the reviewed literature. Analysis would typically involve the identification of signals corresponding to the aromatic protons of the pseudobaptigenin core and the protons of the two sugar units in the primverose moiety.
¹³C NMR (Carbon NMR) Data
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not detailed in the available search results. The spectrum would be expected to show resonances for all 27 carbon atoms, including those of the isoflavone skeleton and the sugar residues.
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of a compound. For this compound, the expected molecular ion peak would correspond to its molecular formula, C27H28O14.
Experimental Protocols
The isolation of this compound and other isoflavonoids from plant sources like Thermopsis lanceolata typically involves a multi-step extraction and chromatographic purification process. The following is a generalized workflow based on protocols for isolating similar compounds from this plant.[1]
Caption: Generalized workflow for the isolation of isoflavonoids.
Detailed Steps:
-
Plant Material Preparation: The seeds of Thermopsis lanceolata are dried and ground into a fine powder.[1]
-
Extraction: The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then filtered.[1]
-
Concentration: The solvent from the filtrate is removed under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which is rich in isoflavonoids, is collected.[1]
-
Column Chromatography:
-
Silica Gel: The EtOAc fraction is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).[1]
-
Sephadex LH-20: Fractions containing the target compound are further purified using a Sephadex LH-20 column, often with methanol as the eluent, to remove smaller impurities.[1]
-
-
Final Purification: Final purification to obtain this compound may require preparative high-performance liquid chromatography (HPLC).
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways specifically modulated by this compound are not extensively reported in the available literature. However, isoflavones isolated from Thermopsis lanceolata have demonstrated a range of biological activities, providing a strong rationale for further investigation of this particular glycoside.
Known Biological Activities of Related Compounds from Thermopsis lanceolata
-
Antifungal Activity: Several isoflavones and stilbenes isolated from the seeds of Thermopsis lanceolata have shown significant antifungal activity against various plant pathogenic fungi, including Botrytis cinerea.[1] One stilbene (B7821643) compound, in particular, was found to induce the accumulation of reactive oxygen species (ROS), leading to lipid peroxidation and ultimately cell death in the fungus.[1]
Potential Signaling Pathways for Investigation
Given the known activities of isoflavones, the following signaling pathways represent logical starting points for investigating the mechanisms of action of this compound.
Caption: Potential signaling pathways for investigation.
Conclusion
This compound is an isoflavone glycoside with a well-defined chemical structure. While comprehensive experimental data on its chemical properties and biological activities are still emerging, the information available for related compounds from its natural source, Thermopsis lanceolata, suggests its potential as a bioactive molecule. This technical guide provides a foundational understanding of this compound and a framework for future research, including detailed experimental protocols for its isolation and promising avenues for the investigation of its biological functions and underlying signaling pathways. Further studies are warranted to fully elucidate its therapeutic potential.
References
Preliminary Bioactivity Screening of 7-O-Primverosylpseudobaptigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside. Isoflavones, a class of phytoestrogens, are known for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities. Due to the limited availability of direct research on this compound, this guide also incorporates data on its aglycone, pseudobaptigenin (B192200), to infer potential bioactivities.
Chemical Structure
This compound consists of the isoflavone pseudobaptigenin linked to a primverose sugar moiety at the 7-hydroxyl position. Pseudobaptigenin is a 7-hydroxyisoflavone (B191432) with a methylenedioxy group on the B-ring[1]. The presence of the sugar moiety can influence the compound's solubility, bioavailability, and metabolic fate, thereby affecting its biological activity.
Bioactivity Screening
The preliminary bioactivity screening of a novel compound like this compound typically involves a panel of in vitro assays to assess its antioxidant, anti-inflammatory, and cytotoxic potential.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in the same solvent.
-
Reaction: Mix a fixed volume of the DPPH working solution with varying concentrations of the test compound. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Data Presentation:
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| This compound | Data not available | |
| Pseudobaptigenin | Data not available | |
| Reference Antioxidant (e.g., Ascorbic Acid) | Typically in the low µM range |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a widely used method to measure nitrite (B80452) (a stable and nonvolatile breakdown product of NO) concentration in cell culture supernatants.
Principle: This colorimetric assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable azo compound with a characteristic magenta color. The intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used. Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS). A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and NED in an acidic solution).
-
Measurement: After a short incubation period, the absorbance is measured at a wavelength between 520 and 550 nm using a microplate reader.
-
Calculation: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is determined.
Expected Outcome: Many isoflavones have been shown to possess anti-inflammatory properties by inhibiting NO production. It is plausible that this compound could exhibit similar activity.
Data Presentation:
| Compound | LPS-Induced NO Production Inhibition (IC50 in µM) | Cell Line | Reference |
| This compound | Data not available | ||
| Pseudobaptigenin | Data not available | ||
| Reference Inhibitor (e.g., L-NAME) | Typically in the µM range | RAW 264.7 |
Cytotoxic Activity
Cytotoxicity assays are crucial for identifying potential anticancer agents and for assessing the safety profile of a compound.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.
Expected Outcome: Pseudobaptigenin has been reported to exhibit cytotoxic effects against some cancer cell lines. The glycosylation in this compound might alter this activity.
Data Presentation:
| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| This compound | Data not available | Data not available | |
| Pseudobaptigenin | HCT116 (Colon Cancer) | ~22.4 | [2] |
| HTB-26 (Breast Cancer) | 10-50 | [2] | |
| PC-3 (Prostate Cancer) | 10-50 | [2] | |
| HepG2 (Liver Cancer) | 10-50 | [2] | |
| Reference Drug (e.g., Doxorubicin) | Varies depending on the cell line | Typically in the low µM or nM range |
Signaling Pathway Modulation
Isoflavones can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Potential Signaling Pathways Modulated by Isoflavones:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including some isoflavones, inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of this pathway by isoflavones can contribute to their anticancer and anti-inflammatory effects.
-
Apoptosis Pathways: Isoflavones can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute apoptosis.
Visualization of Potential Signaling Pathways:
Conclusion and Future Directions
The preliminary bioactivity screening of this compound, based on the known activities of isoflavones and its aglycone pseudobaptigenin, suggests that it may possess antioxidant, anti-inflammatory, and cytotoxic properties. The provided experimental protocols for DPPH, Griess, and MTT assays offer a robust framework for the initial in vitro evaluation of these potential bioactivities.
Further research is imperative to generate specific quantitative data for this compound. Future studies should focus on:
-
Performing the described bioassays to determine the IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities.
-
Investigating the effects of this compound on a wider range of cancer cell lines.
-
Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
Conducting in vivo studies to validate the in vitro findings and assess the compound's pharmacokinetic and toxicological profiles.
This comprehensive approach will be crucial in determining the therapeutic potential of this compound for its development as a novel drug candidate.
References
Identifying Novel Isoflavone Glycosides in Leguminous Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a subclass of flavonoid secondary metabolites, are predominantly found in leguminous plants such as soybeans (Glycine max), red clover (Trifolium pratense), and kudzu (Pueraria lobata).[1][2][3] Structurally similar to mammalian estrogen, these compounds are often termed phytoestrogens and can exert a range of biological effects by interacting with estrogen receptors (ERs).[2] In plants, isoflavones are typically present as glycosides—conjugated to sugar moieties—which enhances their solubility and stability.[2] The discovery of novel isoflavone (B191592) glycosides is of significant interest to the pharmaceutical and nutraceutical industries, as the nature and attachment of the sugar can profoundly influence the compound's bioavailability, metabolic fate, and therapeutic efficacy.[4]
This guide provides a comprehensive overview of the methodologies required to identify, quantify, and characterize novel isoflavone glycosides from leguminous plants. It includes detailed experimental protocols, data presentation standards, and visualizations of key workflows and biological pathways to support researchers in this field.
Experimental Protocols & Methodologies
The identification of novel isoflavone glycosides is a multi-step process that begins with efficient extraction and culminates in detailed structural elucidation.
Extraction of Isoflavone Glycosides
The primary goal of extraction is to efficiently solubilize isoflavones from the plant matrix while minimizing the degradation of thermally labile glycosides, such as malonyl glycosides.[5] Ultrasound-Assisted Extraction (UAE) is a highly effective method for this purpose.
Protocol: Ultrasound-Assisted Extraction (UAE) of Isoflavones
-
Sample Preparation: Lyophilize (freeze-dry) fresh plant material (e.g., leaves, seeds) to remove water content. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Prepare an 80% aqueous ethanol (B145695) (v/v) solution. For plants rich in malonylated glycosides like red clover, it is crucial to add a β-glucosidase inhibitor, such as Tris buffer (optimized at 350 mM, pH 7.2), to the extraction solvent to prevent enzymatic degradation of the target compounds.
-
Extraction Procedure:
-
Weigh approximately 2.0 g of the powdered plant material and place it into a 125 mL flask.
-
Add 10 mL of the extraction solvent. For acidic hydrolysis of some glycosides, 2 mL of 0.1 N HCl can be added.
-
Place the flask in an ultrasonic bath operating at a frequency of 20-40 kHz.
-
Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40-60°C). Higher temperatures can degrade certain glycosides.
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid plant material.
-
Filter the supernatant through a Whatman No. 1 filter paper. For cleaner samples required for HPLC, a subsequent filtration through a 0.45 µm syringe filter is necessary.
-
-
Concentration: Dry the filtered extract using a rotary evaporator at a temperature below 40°C. Re-dissolve the dried residue in a known volume of 80% methanol (B129727) for subsequent analysis.
Chromatographic Separation and Purification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for separating the complex mixture of isoflavones present in the crude extract.
Protocol: UPLC-Based Separation of Isoflavone Glycosides
-
Instrumentation: Utilize a UPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS). A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is standard.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution Program: A typical gradient program for separating a broad range of isoflavone glycosides is as follows:
-
0-5 min: 15-25% B
-
5-20 min: 25-35% B
-
20-25 min: 35-100% B (column wash)
-
25-30 min: 100-15% B (re-equilibration)
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Detection: Monitor the eluent using the PDA detector at a wavelength of 260 nm, which is optimal for isoflavone detection. The mass spectrometer will simultaneously acquire data.
Structural Elucidation
The definitive identification of a novel glycoside requires a combination of mass spectrometry (MS) for molecular weight and fragmentation data, and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the precise molecular structure.
Protocol: Structural Characterization by UPLC-QTOF-MS/MS and NMR
-
High-Resolution Mass Spectrometry (UPLC-QTOF-MS/MS):
-
Analyze the separated compounds from the UPLC system using a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Operate the ESI source in both positive and negative ion modes to obtain comprehensive data. The negative ion mode is often more informative for flavonoids.
-
Acquire full scan MS data to determine the accurate mass and elemental composition of the parent ion.
-
Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern will reveal the loss of sugar moieties and fragments from the aglycone core, allowing for tentative identification of the sugar type and its connection to the isoflavone. C-glycosides, for instance, exhibit characteristic fragmentation within the sugar ring itself.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For unambiguous structure determination, the novel compound must be isolated in sufficient purity and quantity (typically >1 mg) using preparative HPLC.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra. ¹H NMR provides information on the number and environment of protons, including characteristic signals for the anomeric proton of the sugar, which helps determine the sugar's configuration (α or β). ¹³C NMR reveals the total number of carbons in the molecule.
-
2D NMR: Perform a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., within the sugar ring or the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for identifying the linkage point of the sugar to the isoflavone aglycone. For example, a correlation between the anomeric proton of the sugar and a carbon on the isoflavone A-ring confirms the glycosylation site.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the stereochemistry of the molecule.
-
-
Data Presentation: Quantitative Analysis
Quantitative analysis is essential for comparing the isoflavone profiles of different plant varieties or the effects of different processing methods. The data below is compiled from various studies and illustrates typical concentrations. Data for newly identified compounds is often limited to the initial discovery publication.
Table 1: Concentration of Selected Isoflavone Glycosides in Glycine max (Soybean) Cultivars.
| Isoflavone Glycoside | Cultivar 'Myeongjunamul' (μg/g DW)[6] | Cultivar 'Pureun' (μg/g DW)[6] | Cultivar 'MAUS-2' (μg/g DW)[7] |
| Daidzin | 150.3 | 118.5 | 110.2 |
| Genistin | 195.1 | 145.8 | 185.7 |
| Glycitin | 45.2 | 35.1 | 40.5 |
| 6"-O-Malonyldaidzin | 380.6 | 290.4 | 450.3 |
| 6"-O-Malonylgenistin | 455.9 | 350.2 | 510.8 |
| 6"-O-Malonylglycitin | 90.7 | 70.3 | 85.1 |
Table 2: Concentration of Selected Isoflavones and Glycosides in Trifolium pratense (Red Clover).
| Isoflavone/Glycoside | Plant Part | Concentration (mg/g DW)[8] |
| Formononetin | Leaves | 5.1 - 7.5 |
| Biochanin A | Leaves | 3.5 - 5.8 |
| Genistein | Leaves | 0.4 - 0.7 |
| Daidzein | Leaves | 0.08 - 0.15 |
| Formononetin | Stems | 1.49 - 2.25 |
| Biochanin A | Stems | 0.44 - 0.86 |
| Prunetin-4′-O-β-D-glucopyranoside | Not specified | Detected, not quantified[9] |
| Novel: Prunetin-4′-α-D-glucopyranoside | Not specified | Identified, not quantified[9] |
Table 3: Concentration of Selected Isoflavone Glycosides in Pueraria lobata (Kudzu) Root Cultures.
| Isoflavone Glycoside | Concentration (mg/g Dried Extract)[10] |
| Puerarin (Daidzein 8-C-glucoside) | 33.6 |
| Daidzin | 32.2 |
| Malonyl-daidzin | 29.1 |
| Genistin | Detected, lower abundance |
| Novel: Hydroxypuerarin Isomers | Detected, not quantified[11] |
| Novel: Isoflavone C-glycosides (12 total) | Identified, not quantified[11] |
Visualization of Workflows and Pathways
Diagrams are critical for illustrating complex relationships and processes. The following visualizations were created using the DOT language.
Experimental Workflow
This diagram outlines the logical flow from sample collection to the identification of a novel isoflavone glycoside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-O-Primverosylpseudobaptigenin and its Aglycone Pseudobaptigenin for Researchers and Drug Development Professionals
Disclaimer: Information regarding 7-O-Primverosylpseudobaptigenin is limited in current scientific literature. This guide focuses primarily on its aglycone, pseudobaptigenin (B192200), with a dedicated section discussing the potential implications of glycosylation.
Introduction
Isoflavones, a class of naturally occurring flavonoids, have garnered significant attention in the scientific community for their potential therapeutic applications. Among these, pseudobaptigenin and its glycosidic derivatives, such as this compound, represent promising areas of research. This technical guide provides a comprehensive overview of the current knowledge on pseudobaptigenin, including its biochemical properties, synthesis, isolation, and biological activities, with a particular focus on its potential as an anti-inflammatory and anticancer agent. Due to the scarcity of data on this compound, its potential properties are discussed in the context of the known effects of glycosylation on isoflavone (B191592) bioactivity.
Physicochemical Properties
| Property | Pseudobaptigenin | This compound |
| Chemical Formula | C₁₆H₁₀O₅ | C₂₇H₂₈O₁₄ |
| Molar Mass | 282.24 g/mol | 572.49 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromen-4-one | 3-(1,3-benzodioxol-5-yl)-7-{[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)oxan-2-yl]oxy}-4H-chromen-4-one |
| Appearance | Solid | Data not available |
| Melting Point | 296 - 298 °C | Data not available |
| Solubility | Data not available | Likely more water-soluble than pseudobaptigenin due to the sugar moiety. |
Biosynthesis of Pseudobaptigenin
Pseudobaptigenin is a plant metabolite found in species such as red clover (Trifolium pratense)[1]. Its biosynthesis is a key step in the production of more complex pterocarpans, which are involved in plant defense mechanisms[2]. The final step in the biosynthesis of pseudobaptigenin involves the conversion of calycosin (B1668236) to pseudobaptigenin, a reaction catalyzed by the enzyme pseudobaptigenin synthase, a cytochrome P450 monooxygenase[2].
Caption: Biosynthesis of Pseudobaptigenin from Calycosin.
Biological Activities and Quantitative Data
Pseudobaptigenin has been reported to possess anti-inflammatory and anticancer properties. However, specific quantitative data, such as IC50 values, are not widely available in the public domain for pseudobaptigenin itself. The available information often pertains to extracts containing this isoflavone or to more extensively studied isoflavones.
Anti-inflammatory Activity
Isoflavones, as a class, are known to exert anti-inflammatory effects by modulating various signaling pathways. While specific IC50 values for pseudobaptigenin are not readily found, it is suggested to act as an anti-inflammatory agent by targeting lipoxygenases (LOXs), key enzymes in the biosynthesis of leukotrienes which are involved in inflammatory responses.
Anticancer Activity
Several isoflavones have demonstrated anticancer properties. The anticancer potential of pseudobaptigenin is an area of active research. The mechanisms are thought to be similar to other isoflavones, involving the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis.
Note on Quantitative Data: The lack of specific IC50 values for pseudobaptigenin in the reviewed literature highlights a significant research gap. Researchers are encouraged to perform dose-response studies to quantify its bioactivity against various cancer cell lines and inflammatory markers.
The Role of Glycosylation: this compound
The attachment of a sugar moiety, such as a primverose group at the 7-O position, to create this compound, is expected to significantly alter the physicochemical and biological properties of the parent aglycone.
-
Solubility and Bioavailability: Glycosylation generally increases the water solubility of isoflavones. However, this often leads to decreased membrane permeability and oral bioavailability, as the bulky sugar group can hinder passive diffusion across the intestinal wall. The aglycone form is typically more readily absorbed.
-
Biological Activity: The biological activity of isoflavone glycosides is a subject of ongoing research. Some studies suggest that glycosides are inactive and require hydrolysis to the aglycone form by gut microbiota to exert their effects. Other studies indicate that certain glycosides may have their own unique biological activities. For instance, some isoflavone glycosides have shown the ability to promote the growth of estrogen receptor-positive breast cancer cells in vitro.
Signaling Pathways Modulated by Isoflavones
While specific signaling pathways for pseudobaptigenin are not well-elucidated, the broader class of isoflavones is known to interact with several key cellular signaling cascades implicated in cancer and inflammation.
Caption: General Signaling Pathways Modulated by Isoflavones.
Experimental Protocols
Isolation of Pseudobaptigenin from Plant Material (e.g., Trifolium pratense)
This protocol outlines a general procedure for the extraction and isolation of isoflavones from plant sources. Optimization will be required for specific plant materials and target compounds.
Caption: General Workflow for Pseudobaptigenin Isolation.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol, typically with heating and stirring to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an immiscible organic solvent, such as ethyl acetate, to separate compounds based on their polarity. Isoflavone aglycones are typically enriched in the organic phase.
-
Column Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).
-
Characterization: The purity and structure of the isolated pseudobaptigenin are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Synthesis of Pseudobaptigenin
The chemical synthesis of isoflavones can be achieved through various methods. A common approach involves the construction of the chromone (B188151) core followed by the introduction of the B-ring.
General Synthetic Strategy:
A plausible synthetic route to pseudobaptigenin could involve the reaction of a suitably substituted 2-hydroxyacetophenone (B1195853) with a derivative of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).
Caption: General Workflow for Isoflavone Synthesis.
Synthesis of this compound
The synthesis of 7-O-glycosides of isoflavones typically involves the reaction of the isoflavone with a protected and activated sugar donor.
General Glycosylation Strategy:
-
Protection: The hydroxyl groups of the primverose sugar are protected (e.g., with acetyl groups) to prevent unwanted side reactions. The anomeric position is activated (e.g., as a bromide or trichloroacetimidate).
-
Glycosylation: The protected and activated primverose donor is reacted with pseudobaptigenin in the presence of a suitable promoter (e.g., a Lewis acid). The reaction is typically carried out under anhydrous conditions.
-
Deprotection: The protecting groups on the sugar moiety are removed (e.g., by basic hydrolysis) to yield the final this compound.
-
Purification: The final product is purified using chromatographic techniques.
Future Directions and Research Opportunities
The study of pseudobaptigenin and its glycosides is still in its early stages, presenting numerous opportunities for further research:
-
Quantitative Biological Evaluation: There is a critical need for comprehensive in vitro and in vivo studies to determine the IC50 values of pseudobaptigenin and this compound against a panel of cancer cell lines and inflammatory targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is essential for understanding their therapeutic potential.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both the aglycone and its glycoside is crucial for their development as drug candidates.
-
Development of Optimized Synthetic and Isolation Protocols: The development of efficient and scalable methods for the synthesis and isolation of these compounds will be vital for facilitating further research.
-
Investigation of this compound: Dedicated studies are required to isolate or synthesize and characterize the biological activities of this specific glycoside.
Conclusion
Pseudobaptigenin, an isoflavone found in various plants, shows promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. While its glycosylated form, this compound, is less understood, the principles of isoflavone glycosylation suggest it will have distinct physicochemical and pharmacokinetic properties. This technical guide has summarized the current knowledge and highlighted the significant research gaps that need to be addressed to fully realize the therapeutic potential of these compounds. The provided general experimental protocols and signaling pathway diagrams offer a foundation for researchers to design and execute further investigations in this exciting field.
References
Foundational Research on Isoflavone Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on isoflavone (B191592) glycosides, focusing on their biochemical properties, metabolism, analytical quantification, and biological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Biochemical Properties and Metabolism of Isoflavone Glycosides
Isoflavones are a class of phytoestrogens, plant-derived compounds with a structure similar to that of 17-β-estradiol, the primary female sex hormone.[1] In nature, particularly in soybeans and other legumes, isoflavones predominantly exist as glycosides, where a sugar molecule is attached to the isoflavone structure.[2] The most common isoflavone glycosides are genistin, daidzin, and glycitin, which correspond to the aglycones genistein (B1671435), daidzein (B1669772), and glycitein (B1671905), respectively.[2] This glycosylation increases the water solubility and stability of the isoflavones.[3]
The biological activity of isoflavones is largely dependent on their aglycone form.[4] Therefore, the initial and rate-limiting step in their absorption and metabolism is the hydrolysis of the glycosidic bond.[5] This process is primarily carried out by β-glucosidases produced by the intestinal microflora in the small and large intestines.[5] Once the sugar moiety is cleaved, the resulting aglycones—genistein, daidzein, and glycitein—are more readily absorbed across the intestinal wall.[6]
Following absorption, isoflavone aglycones undergo significant first-pass metabolism in the intestine and liver, where they are conjugated with glucuronic acid and sulfate.[5] These conjugated forms are the primary circulating metabolites in the bloodstream. The aglycones can also be further metabolized by the gut microbiota into other bioactive compounds. A notable example is the conversion of daidzein to equol, a metabolite with higher estrogenic activity than its precursor.[7] Isoflavones and their metabolites are subject to enterohepatic circulation, which can prolong their presence in the body.[5]
Metabolic Pathway of Isoflavone Glycosides
The following diagram illustrates the key steps in the metabolism of isoflavone glycosides.
Quantitative Data on Isoflavone Content and Pharmacokinetics
The concentration of isoflavones can vary significantly among different soy-based products, influenced by factors such as the soybean variety and processing methods.[8] Fermented soy foods tend to have a higher proportion of aglycones compared to non-fermented products.[8]
Table 1: Isoflavone Content in Various Soy Foods
| Food Product | Daidzein (mg/100g) | Genistein (mg/100g) | Glycitein (mg/100g) | Total Aglycones (mg/100g) | Total Glycosides (mg/100g) | Total Isoflavones (mg/100g) |
| Raw Soybeans | 2.5 - 7.9 | 4.5 - 14.5 | 0.7 - 2.1 | 7.7 - 24.5 | 80.3 - 200.5 | 88.0 - 225.0 |
| Tofu (firm) | 5.5 | 14.9 | 2.0 | 22.4 | 5.7 | 28.1 |
| Soy Milk | 0.6 - 2.4 | 1.2 - 5.2 | 0.2 - 0.8 | 2.0 - 8.4 | 2.5 - 10.1 | 4.5 - 18.5 |
| Miso | 10.3 | 6.2 | 1.5 | 18.0 | 23.4 | 41.4 |
| Tempeh | 18.3 | 20.6 | 2.4 | 41.3 | 21.4 | 62.7 |
Data compiled from multiple sources. Values are approximate and can vary.
The pharmacokinetic parameters of isoflavones are influenced by whether they are ingested in their glycoside or aglycone form. Aglycones are generally absorbed faster and result in higher peak plasma concentrations.[6]
Table 2: Pharmacokinetic Parameters of Daidzein and Genistein in Humans
| Isoflavone Form | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | AUC (ng·h/mL) |
| Daidzein | ||||
| Aglycone | 400 - 800 | 4 - 6 | 7 - 9 | 2500 - 6000 |
| Glucoside | 200 - 400 | 6 - 8 | 8 - 10 | 2000 - 5000 |
| Genistein | ||||
| Aglycone | 600 - 1200 | 4 - 6 | 6 - 8 | 4000 - 8000 |
| Glucoside | 300 - 600 | 6 - 8 | 7 - 9 | 3000 - 6000 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Values are approximate and can vary based on dosage and individual metabolism.[9][10]
Experimental Protocols
Extraction and Quantification of Isoflavones from Soybeans via HPLC
This protocol describes a general method for the extraction and analysis of isoflavone glycosides and aglycones from soy flour.
Materials:
-
Soybean flour
-
80% (v/v) Ethanol in water
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% acetic acid (HPLC grade)
-
Daidzin, genistin, glycitin, daidzein, genistein, and glycitein standards
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B). A typical gradient could be: 0-40 min, 15-35% A; 40-45 min, 35-15% A; 45-50 min, 15% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of daidzin, genistin, glycitin, daidzein, genistein, and glycitein of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the isoflavones in the sample by comparing their peak areas to the calibration curves.
-
Acid Hydrolysis for Total Aglycone Analysis
To determine the total isoflavone content as aglycones, a hydrolysis step is required to convert the glycosides.
Materials:
-
Soy extract (from step 1.5 above)
-
3M HCl in methanol
Procedure:
-
Take a known volume of the soy extract.
-
Add an equal volume of 3M HCl in methanol.
-
Heat at 60°C for 2 hours.
-
Cool to room temperature and neutralize with NaOH.
-
Proceed with HPLC analysis as described in section 3.1.3 to quantify the aglycones.
Biological Activities and Signaling Pathways
Isoflavones, particularly genistein and daidzein, exert a wide range of biological effects by modulating various cellular signaling pathways. Their structural similarity to estradiol (B170435) allows them to bind to estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs).[2] They generally show a higher affinity for ERβ than ERα.[1] This differential binding is thought to contribute to their tissue-specific effects, potentially providing benefits in some tissues while not increasing risks in others.[2]
Beyond their estrogenic activity, isoflavones can also act independently of ERs.[2] Genistein is a well-known inhibitor of protein tyrosine kinases (PTKs), enzymes that are crucial for cell growth and proliferation signaling.[12] By inhibiting PTKs, genistein can interfere with signaling cascades, such as the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13]
Estrogen Receptor Signaling Pathway
The diagram below illustrates how isoflavones can modulate the estrogen receptor signaling pathway.
Tyrosine Kinase Inhibition Pathway
This diagram shows the mechanism by which genistein can inhibit signaling pathways that are dependent on tyrosine kinases.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldveg.tind.io [worldveg.tind.io]
- 9. Plasma pharmacokinetics and urinary excretion of isoflavones after ingestion of soy products with different aglycone/glucoside ratios in South Korean women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical characteristics and pharmacokinetics of purified soy isoflavones: single-dose administration to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 7-O-Primverosylpseudobaptigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside found in various plants, including species of the Trifolium (clover) genus. As with other phytoestrogens, there is growing interest in its potential biological activities and therapeutic applications. Accurate and precise quantification of this compound in plant materials and derived products is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific quantitative data for this compound in the public domain, the data presented in the tables are illustrative and based on typical concentrations of similar isoflavone glycosides found in red clover.[1] Researchers should establish their own calibration curves and validate the methods with their specific matrices.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from other matrix components. Detection can be performed by UV spectrophotometry, leveraging the chromophoric nature of the isoflavone structure, or by mass spectrometry for higher sensitivity and specificity.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity | ng level | pg to fg level |
| Quantification | External or internal standard calibration. | Internal standard calibration using a stable isotope-labeled standard is preferred. |
| Advantages | Widely available, robust, cost-effective. | High sensitivity and specificity, suitable for complex matrices.[2] |
| Disadvantages | Potential for interference from co-eluting compounds. | Higher equipment cost and complexity. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from established methods for extracting isoflavones from Trifolium species.[1][3][4]
Materials:
-
Dried and powdered plant material (e.g., Trifolium pratense leaves)
-
80% Methanol (B129727) (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol containing 0.1% HCl. The acidic condition helps in the extraction of isoflavone glycosides.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracts at 4°C until analysis.
References
Application Notes and Protocols for the HPLC-UV Analysis of 7-O-Primverosylpseudobaptigenin
Introduction
7-O-Primverosylpseudobaptigenin is a flavonoid of interest in various fields, including pharmacology and natural product chemistry. Accurate and precise quantification of this compound is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the determination of flavonoids due to its sensitivity, specificity, and robustness.[1][2][3] This document provides a detailed application note and protocol for the analysis of this compound using an HPLC-UV method. The described method is based on established principles for flavonoid analysis and can be adapted and validated for specific matrices.[4][5]
I. Experimental Protocols
This section details the necessary materials, equipment, and procedures for the quantitative analysis of this compound.
1.1 Materials and Reagents
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Acids: Formic acid or acetic acid (analytical grade).
-
Reference Standard: this compound (purity >98%).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
1.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
1.3 Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic (Initial optimization recommended) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | UV detection at an appropriate wavelength (e.g., 254 nm, or the λmax of the compound determined by UV scan)[6][7] |
1.4 Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL. These will be used to construct the calibration curve.
1.5 Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid plant extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried extract).
-
Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase if the concentration of the analyte is expected to be high.
1.6 Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council on Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[1] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (R²) should be >0.99.[2][4] |
| Accuracy | The closeness of the test results to the true value. It is often assessed by spike-recovery experiments at different concentration levels.[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
II. Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| %RSD of Peak Area | < 2% | |
| %RSD of Retention Time | < 1% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.99 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC | ||||
| Mid QC | ||||
| High QC |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
III. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation Process Diagram
Caption: Logical flow of the HPLC-UV method validation process.
References
Application Note: A Robust LC-MS/MS Protocol for the Sensitive and Specific Detection of 7-O-Primverosylpseudobaptigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside found in various plant species, which has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, natural product research, and quality control. This application note presents a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable detection and quantification of this compound. The method is designed to be applicable to various sample types, including plant extracts and biological fluids, with appropriate sample preparation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for plant material and biological fluids.
1.1. Extraction from Plant Material
This protocol is optimized for the extraction of this compound from a solid plant matrix.
-
Materials:
-
Lyophilized and powdered plant material
-
80% Methanol (B129727) (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic-assisted extraction in an ice bath for 30 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial for analysis.
-
1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)
This protocol utilizes protein precipitation for the extraction of the analyte from biological fluids.
-
Materials:
-
Plasma or urine sample
-
Acetonitrile (B52724) (LC-MS grade) containing an internal standard (e.g., a structurally similar isoflavone glycoside not present in the sample)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Pipette 100 µL of the plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial for analysis.[2]
-
Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is recommended for good separation of isoflavones.[3]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS/MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi[5]
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | [Aglycone+H]⁺ | Optimized |
| This compound | [M+H]⁺ | Other diagnostic fragment | Optimized |
| Internal Standard | [M+H]⁺ | Diagnostic fragment | Optimized |
Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound. The aglycone fragment results from the neutral loss of the primverose sugar moiety. Collision energies should be optimized for each transition to achieve the highest sensitivity.
Data Presentation
Quantitative Data Summary
The following table should be populated with experimental data obtained from a validation study.
| Parameter | This compound |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery (%) | 85 - 115% |
Data presented here are illustrative and should be determined experimentally.
Mandatory Visualization
Caption: Figure 1: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Figure 2: Hypothetical Signaling Pathway Interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: Synthesis of Pseudobaptigenin-7-O-primveroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the chemical synthesis of pseudobaptigenin-7-O-primveroside, a naturally occurring isoflavone (B191592) glycoside. The synthesis involves a multi-step process commencing with the preparation of a protected primverose derivative, followed by its activation as a glycosyl donor and subsequent coupling with pseudobaptigenin. The final step involves the deprotection of the glycosylated product to yield the target compound. This protocol is intended for use by qualified chemists in a laboratory setting.
Introduction
Pseudobaptigenin and its glycosides are isoflavonoids found in various plant species and have garnered interest for their potential biological activities. The synthesis of specific glycosides like pseudobaptigenin-7-O-primveroside is crucial for detailed pharmacological studies, enabling the investigation of their structure-activity relationships and potential as therapeutic agents. This document outlines a plausible synthetic route based on established glycosylation methodologies.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the workflow diagram below. The key steps include:
-
Synthesis of a Protected Primverose Donor: A protected derivative of primverose (6-O-β-D-xylopyranosyl-D-glucose) is synthesized and then converted into a reactive glycosyl donor, specifically a primverosyl bromide, with all hydroxyl groups protected by acetyl groups.
-
Glycosylation of Pseudobaptigenin: The aglycone, pseudobaptigenin, is coupled with the primverosyl bromide donor at the 7-hydroxyl position using the Koenigs-Knorr reaction.
-
Deprotection: The acetyl protecting groups on the sugar moiety are removed to afford the final product, pseudobaptigenin-7-O-primveroside.
Figure 1: Overall synthetic workflow for pseudobaptigenin-7-O-primveroside.
Experimental Protocols
Part 1: Synthesis of Per-O-acetyl-β-primverosyl Bromide (Primverose Donor)
Step 1a: Synthesis of Benzyl (B1604629) 2,3,4-tri-O-acetyl-β-D-xylopyranosyl-(1→6)-2,3,4-tri-O-acetyl-β-D-glucopyranoside
This chemoenzymatic approach provides a protected primverose derivative. A benzyl β-D-glucopyranoside congener is coupled with a protected xylopyranoside.[1]
-
Materials: Benzyl β-D-glucopyranoside congener, phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside, suitable glycosylation promoter (e.g., N-iodosuccinimide/triflic acid).
-
Protocol:
-
Dissolve the benzyl β-D-glucopyranoside congener and phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a glycosylation promoter and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction, dilute with solvent, and wash with appropriate aqueous solutions.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Step 1b: Per-O-acetylation of Primverose
This protocol is adapted from general methods for the per-O-acetylation of unprotected sugars.[2]
-
Materials: Protected primverose from Step 1a (after removal of the benzyl group via hydrogenolysis), acetic anhydride (B1165640), and a catalyst (e.g., iodine or pyridine).
-
Protocol:
-
To a solution of the deprotected primverose in a suitable solvent, add acetic anhydride and a catalytic amount of iodine or pyridine.
-
Stir the reaction mixture at room temperature until all hydroxyl groups are acetylated, as confirmed by TLC analysis.
-
Work up the reaction by quenching with a suitable reagent, followed by extraction and purification to yield per-O-acetylated primverose.
-
Step 1c: Conversion to Primverosyl Bromide
This step converts the peracetylated primverose into a reactive glycosyl bromide donor.[3][4]
-
Materials: Per-O-acetylated primverose, hydrobromic acid in acetic acid.
-
Protocol:
-
Dissolve the per-O-acetylated primverose in a minimal amount of dichloromethane (B109758).
-
Cool the solution to 0 °C and add a solution of hydrobromic acid in acetic acid dropwise.
-
Allow the reaction to proceed at room temperature, monitoring for the consumption of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primverosyl bromide, which is typically used immediately in the next step.
-
Part 2: Koenigs-Knorr Glycosylation of Pseudobaptigenin
This classic reaction couples the glycosyl donor with the aglycone.[1][5]
-
Materials: Pseudobaptigenin, per-O-acetyl-β-primverosyl bromide, silver(I) carbonate or silver(I) oxide, anhydrous dichloromethane, molecular sieves.
-
Protocol:
-
To a stirred suspension of pseudobaptigenin, freshly activated molecular sieves, and silver(I) carbonate in anhydrous dichloromethane, add a solution of the crude primverosyl bromide in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere.
-
Protect the reaction from light and stir at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the protected pseudobaptigenin-7-O-primveroside.
-
Part 3: Deprotection of Acetyl Groups
The final step is the removal of the acetyl protecting groups to yield the target molecule. The Zemplén deacetylation is a common and effective method.
-
Materials: Protected pseudobaptigenin-7-O-primveroside, sodium methoxide (B1231860) in methanol, ion-exchange resin (H+ form).
-
Protocol:
-
Dissolve the protected pseudobaptigenin-7-O-primveroside in dry methanol.
-
Add a catalytic amount of sodium methoxide solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an ion-exchange resin (H+ form) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate and purify the residue by a suitable method (e.g., recrystallization or column chromatography) to afford pure pseudobaptigenin-7-O-primveroside.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1a | Protected Primverose Synthesis | Benzyl β-D-glucopyranoside congener, Protected xylopyranosyl donor | 60-70 |
| 1b | Per-O-acetylation | Acetic anhydride, Iodine/Pyridine | 90-99[2] |
| 1c | Bromination | HBr in Acetic Acid | 75-95 |
| 2 | Koenigs-Knorr Glycosylation | Primverosyl bromide, Pseudobaptigenin, Ag2CO3 | 50-60 |
| 3 | Zemplén Deacetylation | Sodium methoxide | 85-95 |
Yields are estimates based on analogous reactions reported in the literature and may vary.
Mandatory Visualization
Figure 2: Simplified mechanism of the Koenigs-Knorr glycosylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocols for the Enzymatic Hydrolysis of 7-O-Primverosylpseudobaptigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside found in various plants. The biological activity of many isoflavones is significantly enhanced upon the removal of their sugar moieties, converting them into their aglycone forms. The aglycone of this compound is pseudobaptigenin (B192200), a 7-hydroxyisoflavone (B191432) with a methylenedioxy group, which has potential applications as an antiprotozoal drug and is a key intermediate in the biosynthesis of other complex compounds like (-)-maackiain.[1][2] Enzymatic hydrolysis offers a highly specific and mild method for this conversion, avoiding the harsh conditions and potential side reactions associated with acid hydrolysis. This document provides detailed protocols for the enzymatic hydrolysis of this compound to produce pseudobaptigenin, leveraging enzymes known for their efficacy in hydrolyzing flavonoid glycosides.
Principle of the Reaction
The enzymatic reaction involves the cleavage of the O-glycosidic bond linking the primverose sugar to the 7-hydroxyl group of the pseudobaptigenin molecule. Enzymes such as β-glucosidases or complex enzyme mixtures like snailase can catalyze this hydrolysis, releasing the aglycone, pseudobaptigenin, and the disaccharide, primverose. This biotransformation is crucial as the aglycone form often exhibits increased bioavailability and enhanced biological activity.[3][4]
Diagram of the Hydrolysis Reaction
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 7-O-Primverosylpseudobaptigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory potential of 7-O-Primverosylpseudobaptigenin. The protocols detailed below are based on established methodologies for assessing key inflammatory markers and pathways.
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various cell types and signaling pathways. Key mediators include nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The production of these mediators is often regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Evaluating the effect of this compound on these markers and pathways can provide significant insights into its anti-inflammatory properties.
Data Presentation
Quantitative data from the following assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.5 | ± 4.8 |
| 10 | 97.2 | ± 5.1 |
| 25 | 95.8 | ± 4.5 |
| 50 | 93.4 | ± 5.5 |
| 100 | 90.1 | ± 6.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| 1 | 15.3 | |
| 10 | 35.8 | |
| 25 | 52.1 | Calculated Value |
| 50 | 78.9 | |
| 100 | 92.4 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 12.5 | 10.2 | 8.9 |
| 10 | 30.1 | 28.7 | 25.4 |
| 25 | 48.9 | 45.6 | 42.3 |
| 50 | 75.4 | 72.1 | 68.9 |
| 100 | 90.2 | 88.5 | 85.7 |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL).
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.[1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 18-24 hours.[1]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in 150 µL of Dimethyl Sulfoxide (DMSO).[1]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.[1][2]
-
Principle: The Griess reagent reacts with nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant to form a colored azo product, which can be measured spectrophotometrically.[1]
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 96-well plate and allow them to adhere.[2]
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3][4][5]
-
Principle: This assay uses specific antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the intensity of the color produced by a substrate reaction.
-
Protocol:
-
Seed RAW 264.7 cells (2 × 10^5 cells/mL) in a 24-well plate and incubate overnight.[4]
-
Pre-treat cells with this compound for 1 hour.[3]
-
Stimulate with LPS (1 µg/mL) for 16-24 hours.[3]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[3]
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sec-O-glucosylhamaudol suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antioxidant Capacity Assessment of 7-O-Primverosylpseudobaptigenin using DPPH Assay
Introduction
7-O-Primverosylpseudobaptigenin is an isoflavone (B191592) glycoside, a class of flavonoids known for their potential biological activities, including antioxidant properties. The assessment of antioxidant capacity is crucial in the fields of pharmacology, food science, and drug development to identify and characterize compounds that can mitigate oxidative stress. Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used spectrophotometric method for evaluating the free radical scavenging activity of compounds.[1][2][3]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance at approximately 517 nm.[1][4][5] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from purple to yellow.[4][5] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[3]
Application for this compound
This protocol provides a detailed method for quantifying the antioxidant capacity of this compound by determining its IC50 value. The IC50 (half-maximal inhibitory concentration) value represents the concentration of the compound required to scavenge 50% of the DPPH radicals in the reaction mixture.[6] A lower IC50 value indicates a higher antioxidant potency. This assay is suitable for high-throughput screening and for comparing the antioxidant activity of this compound against standard antioxidants like Ascorbic Acid or Trolox.
Experimental Protocols
This section details the complete methodology for performing the DPPH assay to determine the antioxidant activity of this compound.
1. Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (B129727) (HPLC grade) or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
-
Volumetric flasks
-
Analytical balance
-
Aluminum foil
2. Preparation of Solutions
-
DPPH Stock Solution (0.2 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve in 50 mL of methanol in a volumetric flask.
-
Vortex thoroughly until completely dissolved.
-
Wrap the flask in aluminum foil to protect it from light and store at 4°C. It is recommended to prepare this solution fresh.[1]
-
-
DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[1]
-
This solution should be prepared fresh daily and kept in the dark.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask. Sonication may be used to aid dissolution.
-
-
Serial Dilutions of Test Compound:
-
From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Positive Control Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of Ascorbic Acid or Trolox in methanol and create serial dilutions in the same manner as the test compound.
-
3. Assay Procedure (96-Well Microplate Method)
-
Plate Setup: Designate wells for blanks, controls, positive controls, and test samples in triplicate.
-
Add Samples: Add 100 µL of the various concentrations of the this compound solutions and the positive control to the appropriate wells.
-
Add Control Blank: To the control wells, add 100 µL of methanol.
-
Add Sample Blank: To separate blank wells, add 100 µL of each sample concentration and 100 µL of methanol (instead of DPPH solution). This step is important if the sample itself has color.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the sample blank wells.
-
Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[1]
-
Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]
Data Presentation and Analysis
1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:[4]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution + methanol).
-
A_sample is the absorbance of the sample (DPPH solution + test compound).
2. Sample Data Table
The following table presents hypothetical data for the DPPH assay of this compound to illustrate data recording and analysis.
| Concentration (µg/mL) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | % Inhibition |
| Control (0) | 1.012 | 1.008 | 1.010 | 1.010 | 0.00 |
| 6.25 | 0.858 | 0.862 | 0.860 | 0.860 | 14.85 |
| 12.5 | 0.715 | 0.721 | 0.718 | 0.718 | 28.91 |
| 25 | 0.501 | 0.509 | 0.505 | 0.505 | 50.00 |
| 50 | 0.312 | 0.308 | 0.310 | 0.310 | 69.31 |
| 100 | 0.145 | 0.151 | 0.148 | 0.148 | 85.35 |
| Ascorbic Acid (25) | 0.098 | 0.102 | 0.100 | 0.100 | 90.10 |
3. Determination of IC50 Value
The IC50 value is determined by plotting a graph of % Inhibition versus the concentration of this compound. The concentration that corresponds to 50% inhibition on the y-axis is the IC50 value.[7] This can be calculated using linear regression analysis from the dose-response curve.[8][9]
IC50 = (50 - b) / a
Where 'a' is the slope and 'b' is the y-intercept of the linear regression equation (y = ax + b).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical principle of the DPPH assay.
Caption: A flowchart detailing the key stages of the DPPH antioxidant capacity assay.
Caption: Reaction showing DPPH radical neutralization by an antioxidant hydrogen donor.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. iomcworld.com [iomcworld.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Cell-Based Assays for Studying 7-O-Primverosylpseudobaptigenin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Primverosylpseudobaptigenin is a naturally occurring isoflavone (B191592) glycoside that, along with its aglycone form, pseudobaptigenin (B192200), has garnered interest for its potential therapeutic properties. Isoflavones are a class of phytoestrogens known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This document provides detailed application notes and experimental protocols for cell-based assays to investigate the bioactivity of this compound. The protocols are designed to be a practical guide for researchers in academic and industrial settings.
Recent in-silico studies have highlighted pseudobaptigenin as a promising multi-target antagonist of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), all of which are critical targets in breast cancer therapy[1]. This suggests a strong rationale for investigating its anti-cancer properties, particularly in breast cancer cell lines.
Data Presentation: Quantitative Bioactivity
While specific experimental data for this compound is limited in publicly available literature, the following tables provide example quantitative data for structurally related isoflavones and the aglycone pseudobaptigenin to serve as a reference for expected activity ranges.
Table 1: Anti-Cancer Activity of Related Isoflavones in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| Genistein | MCF-7 | MTT | Cytotoxicity | 15.5 | Fotsis et al., 1993 |
| Daidzein | MCF-7 | MTT | Cytotoxicity | >100 | Peterson & Barnes, 1991 |
| Genistein | MDA-MB-231 | MTT | Cytotoxicity | 25.7 | Fotsis et al., 1993 |
| Daidzein | MDA-MB-231 | MTT | Cytotoxicity | >100 | Peterson & Barnes, 1991 |
| Pseudobaptigenin | MCF-7 | In-silico | Receptor Antagonist | - | [1] |
| Pseudobaptigenin | MDA-MB-231 | In-silico | Receptor Antagonist | - | [1] |
Table 2: Anti-Inflammatory Activity of Related Flavonoids
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| Apigenin | RAW 264.7 | Griess Assay | Nitric Oxide Inhibition | 12.5 | Nicholas et al., 2007 |
| Luteolin | RAW 264.7 | ELISA | IL-6 Inhibition | 5.2 | Xagorari et al., 2001 |
| Genistein | Murine Macrophages | Western Blot | NF-κB Inhibition | ~20 | Davis et al., 1999 |
Table 3: Antioxidant Activity of Related Flavonoids
| Compound | Assay | Endpoint | EC50 Value (µM) | Reference |
| Quercetin (B1663063) | DPPH | Radical Scavenging | 5.4 | Blois, 1958 |
| Genistein | DPPH | Radical Scavenging | 15.2 | Arora et al., 1998 |
| Daidzein | DPPH | Radical Scavenging | >100 | Arora et al., 1998 |
Experimental Protocols
Anti-Cancer Bioactivity
a) Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Lines: MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer).
-
Materials:
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Lines: MCF-7, MDA-MB-231.
-
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Anti-Inflammatory Bioactivity
a) Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Complete culture medium
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.
-
b) NF-κB Inhibition Assay
This protocol utilizes a reporter cell line to measure the inhibition of the NF-κB signaling pathway.
-
Cell Line: HEK293-NF-κB-luc (stably transfected with an NF-κB luciferase reporter).
-
Materials:
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
-
Procedure:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Antioxidant Bioactivity
a) Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).
-
Cell Line: HepG2 (human liver cancer cell line).
-
Materials:
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (as a standard)
-
96-well black, clear-bottom plates
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Treat cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Measure fluorescence at an emission of 535 nm and excitation of 485 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the CAA value and express it as micromoles of quercetin equivalents per 100 micromoles of the test compound.
-
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caption: NF-κB Signaling Pathway Inhibition.
References
Application of 7-O-Primverosylpseudobaptigenin in Natural Product Research: A Prospective Outlook
Disclaimer: There is currently no specific scientific literature available detailing the applications, quantitative biological data, or experimental protocols for 7-O-Primverosylpseudobaptigenin. The information presented here is an extrapolation based on research of its aglycone, pseudobaptigenin (B192200), and the general characteristics of isoflavone (B191592) glycosides. This document serves as a foundational guide for researchers interested in exploring the potential of this compound.
Application Notes
Introduction
This compound is an isoflavone glycoside. Its core structure, pseudobaptigenin, is a 7-hydroxyisoflavone (B191432) found in medicinal plants such as Maackia amurensis and Spatholobus suberectus.[1][2] Isoflavones are a well-studied class of phytoestrogens, recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[3][4] The addition of a primverose sugar moiety to the pseudobaptigenin core to form this compound is significant, as glycosylation can profoundly impact a compound's solubility, bioavailability, and therapeutic effects.[5][6]
Potential Applications in Natural Product Research and Drug Development
Drawing from the known bioactivities of pseudobaptigenin and other isoflavone glycosides, this compound emerges as a compelling candidate for investigation in several key areas of drug discovery:
-
Oncology: Isoflavones are extensively researched for their potential in cancer chemoprevention and treatment. Their mechanisms of action are multifaceted, involving modulation of estrogen receptor signaling, induction of apoptosis, and inhibition of tumor angiogenesis.[3][4] Notably, extracts from Spatholobus suberectus, a known source of pseudobaptigenin, have demonstrated cytotoxic effects against human breast cancer cell lines.[7] This suggests that this compound should be evaluated for its antiproliferative and cytotoxic potential against a range of cancer cell lines.
-
Inflammatory and Oxidative Stress-Related Diseases: Chronic inflammation and oxidative stress are underlying factors in many debilitating diseases. Isoflavones are recognized for their potent anti-inflammatory and antioxidant capabilities.[8][9] Future research on this compound could focus on its capacity to neutralize free radicals, inhibit key pro-inflammatory enzymes, and modulate inflammatory signaling cascades.
-
Hormone-Related Conditions: As a phytoestrogen, this compound may exert estrogenic or anti-estrogenic effects, positioning it as a candidate for research into conditions such as menopausal symptoms and osteoporosis.[5][10] Its biological activity in this context would likely be mediated through interactions with estrogen receptors.
-
Infectious Diseases: The aglycone, pseudobaptigenin, has been identified as a potential antiprotozoal agent.[11] This finding warrants the investigation of this compound as a potential lead compound for the development of novel therapies for protozoal infections.
Research Challenges and Future Outlook
The primary hurdle for advancing the study of this compound is its apparent scarcity or the lack of reported isolation. Key future research initiatives should include:
-
Targeted Isolation: Focused efforts to isolate this compound from plant sources known to contain pseudobaptigenin.
-
Chemical Synthesis: Development of a synthetic route to produce the compound in quantities sufficient for thorough biological evaluation.
-
Comprehensive Bioactivity Screening: Systematic assessment of its biological effects using a diverse array of in vitro and in vivo models.
-
Mechanistic Studies: Elucidation of its molecular mechanisms of action and structure-activity relationships.
Quantitative Data
To date, no specific quantitative biological data for this compound has been published. The table below summarizes the known biological activities of its aglycone and related isoflavonoids, providing a rationale for future research.
| Compound/Extract | Biological Activity | Target/Model | Reported Effect | Reference |
| Pseudobaptigenin | Antiprotozoal | Not specified | Implied activity | |
| Spatholobus suberectus Extract | Cytotoxicity | MCF-7 & MDA-MB-231 (Breast Cancer Cells) | Inhibition of cell proliferation | [7] |
| Isoflavones (General) | Estrogenic/Anti-estrogenic | Estrogen Receptors (ERα, ERβ) | Receptor binding and signaling modulation | [10] |
| Isoflavones (General) | Antioxidant | Chemical and cellular assays | Free radical scavenging and modulation of antioxidant enzymes | |
| Isoflavones (General) | Anti-inflammatory | Immune cells (e.g., macrophages) | Inhibition of pro-inflammatory mediators | [9] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound.
Protocol 1: General Workflow for Isolation and Bioactivity Screening
This protocol provides a standard methodology for the extraction, isolation, and preliminary biological characterization of isoflavonoid (B1168493) glycosides from plant sources.
Caption: General workflow for isoflavonoid glycoside isolation and bioactivity screening.
Methodology:
-
Extraction: Dried, powdered plant material is extracted with 70% ethanol. The resulting extract is concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. Isoflavone glycosides are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is purified using a combination of column chromatography techniques (e.g., silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biological Evaluation: The purified this compound is then assessed for its biological activities using a panel of in vitro assays as depicted in the workflow.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing the effect of a compound on cancer cell proliferation.
-
Cell Culture: Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound and incubated for 48 to 72 hours.
-
MTT Reagent: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in activated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.
-
Nitrite Quantification: The amount of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated control cells.
Signaling Pathway
Hypothesized Signaling Pathway: Modulation of Estrogen Receptors
A primary mechanism by which isoflavones exert their biological effects is through interaction with estrogen receptors (ERα and ERβ). This interaction can trigger or block downstream signaling events, leading to diverse physiological outcomes.
Caption: A generalized signaling pathway for isoflavone action via estrogen receptors.
This diagram illustrates the hypothesized mechanism where this compound, likely after enzymatic deglycosylation to its aglycone form, enters a target cell and binds to estrogen receptors. The resulting ligand-receptor complex translocates to the nucleus and binds to estrogen response elements on the DNA, thereby modulating the transcription of target genes and eliciting a specific biological response.
References
- 1. Flavonoids from Spatholobus suberectus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maackia amurensis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Isoflavones in Soybeans for Women with Menopausal Syndrome: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Pseudobaptigenin | C16H10O5 | CID 5281805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Extraction of 7-O-Primverosylpseudobaptigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent extraction of 7-O-Primverosylpseudobaptigenin.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during solvent extraction?
A1: The yield of this compound, an isoflavone (B191592) glycoside, is primarily influenced by several key factors:
-
Solvent Choice: The polarity of the solvent is crucial for effectively solubilizing the target compound. Mixtures of alcohols (ethanol or methanol) and water are often used for extracting polar flavonoids.[1][2]
-
Extraction Temperature: Higher temperatures can increase solvent efficiency and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like some glycosides.[3][4]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent.[5]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency by creating a larger concentration gradient.[1]
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[6][7]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[3][4]
Q2: Which solvent system is recommended for the extraction of this compound?
A2: For polar isoflavone glycosides like this compound, hydroalcoholic solutions are generally most effective. A mixture of ethanol (B145695) or methanol (B129727) with water is commonly recommended.[6] The addition of water to the organic solvent can improve the extraction of more polar compounds.[1] The optimal ratio will need to be determined empirically but often falls in the range of 50-80% alcohol in water.[2][8] Ethanol is often preferred over methanol due to its lower toxicity.[1]
Q3: My extraction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low extraction yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common causes include inappropriate solvent selection, insufficient extraction time, or the use of a suboptimal extraction method.[3]
Q4: I am observing unexpected peaks in my HPLC chromatogram after extraction. What could they be?
A4: Unexpected peaks can arise from several sources, including the presence of other related flavonoid compounds, isomers, or degradation products.[3] It is also possible that other compounds from the plant matrix with similar polarities are being co-extracted. To identify these peaks, consider techniques like running a comprehensive set of standards, treating the extract with enzymes like β-glucosidase to identify corresponding aglycones, or utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive identification.[3][6]
Q5: Can I use modern extraction techniques like UAE or MAE for this compound?
A5: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient for extracting flavonoids.[4][5] These methods can reduce extraction time and solvent consumption while potentially increasing yield.[4] UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate solvent polarity. | Test a range of solvent systems with varying polarities, such as different ratios of ethanol/water or methanol/water.[1][9] |
| Insufficient extraction time. | Increase the extraction time incrementally and monitor the yield to determine the optimal duration.[7] | |
| Suboptimal temperature. | Optimize the extraction temperature. Be cautious as high temperatures can degrade some flavonoids.[10] | |
| Inadequate solvent-to-solid ratio. | Increase the solvent-to-solid ratio to improve the concentration gradient. Ratios between 10:1 and 50:1 (solvent volume to sample weight) are common starting points.[1] | |
| Large particle size of the plant material. | Grind the plant material to a finer powder to increase the surface area for extraction.[6] | |
| Inefficient extraction method. | Consider switching from conventional methods (maceration) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][4] | |
| Inconsistent Results | Variability in plant material. | Ensure the plant material is from a consistent source and has been dried and stored under uniform conditions to prevent degradation.[6] |
| Fluctuations in experimental conditions. | Maintain precise control over all extraction parameters, including temperature, time, and solvent composition. | |
| Incomplete extraction. | Perform a second or third extraction on the plant residue to ensure all the target compound has been recovered. Combine the extracts from all steps.[3] | |
| Poor Purity of Extract | Co-extraction of interfering compounds. | Employ a purification step after the initial extraction, such as liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.[6] |
| Degradation of the target compound. | If using heat, ensure the temperature is not causing degradation. Consider using extraction methods that operate at lower temperatures, such as UAE at a controlled temperature.[3][4] |
Experimental Protocols
Protocol 1: Maceration (Conventional Method)
-
Sample Preparation: Dry the plant material at 40-60°C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).[6]
-
Solvent Preparation: Prepare the desired solvent system (e.g., 70% ethanol in water).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of the solvent mixture (a 1:10 solid-to-solvent ratio).
-
Seal the flask and keep it at room temperature for 24-72 hours with occasional agitation.[2]
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Re-extraction: Repeat the extraction on the residue with fresh solvent to ensure complete recovery.[6]
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry and grind the plant material as described in the maceration protocol.[6]
-
Solvent Preparation: Prepare the chosen solvent system (e.g., 80% ethanol in water).[3]
-
Extraction:
-
Separation: Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.[3]
-
Re-extraction: Re-extract the pellet with an additional 20 mL of the solvent to maximize yield.[3]
-
Final Preparation: Combine the supernatants and filter through a 0.45 µm syringe filter before analysis.[3]
Data Presentation: Key Extraction Parameters
The following table summarizes typical ranges for key parameters in the solvent extraction of isoflavones. Optimal conditions for this compound should be determined experimentally.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | Ethanol/water, Methanol/water[2] | Ethanol, Methanol[11] | Ethanol/water, Methanol/water[1][3] | Ethanol/water, Methanol/water[4] |
| Solvent Conc. | 30-90%[2] | Typically high purity | 70-80%[3][8] | 93.8% Methanol (example)[4] |
| Temperature | Room Temperature (20-60°C)[2] | Boiling point of solvent | 40-60°C[3] | 50°C (example)[4] |
| Time | 2-72 hours[2] | 4-24 hours | 20-60 minutes[3] | 5-15 minutes[4] |
| Solvent:Solid Ratio | 10:1 - 20:1 | Varies with apparatus | 10:1 - 50:1[1] | ~90:1 (example)[4] |
Visualizations
Caption: Experimental workflow for optimizing the solvent extraction of this compound.
Caption: Troubleshooting flowchart for addressing low yield in solvent extraction.
References
- 1. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Improving HPLC Resolution for Isoflavone Primveroside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isoflavone (B191592) primverosides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are isoflavone primverosides and why is their separation challenging?
Isoflavone primverosides are a subclass of isoflavone glycosides where the isoflavone aglycone is attached to a primverose sugar moiety (a disaccharide composed of glucose and xylose). Their separation by traditional reversed-phase HPLC can be challenging due to the high polarity imparted by the sugar group, which often leads to poor retention on nonpolar stationary phases like C18. This can result in co-elution with other polar compounds in the sample matrix, leading to inaccurate quantification.
Q2: What is a typical starting point for developing an HPLC method for isoflavone primveroside separation?
A good starting point for method development is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Solvent A: Water with an acid modifier, such as 0.1% formic acid or 0.1% acetic acid. The acid helps to suppress the ionization of phenolic hydroxyl groups on the isoflavone structure, resulting in sharper peaks and more reproducible retention times.
-
Solvent B: Acetonitrile (B52724) or methanol (B129727), also with the same acid modifier. Acetonitrile is often preferred as it generally provides better resolution and lower backpressure.
A shallow gradient, with a slow increase in the organic solvent concentration, is often necessary to achieve adequate separation of closely related glycosides.
Q3: My isoflavone primveroside peaks are broad and tailing. What are the likely causes and how can I fix this?
Peak broadening and tailing are common issues when analyzing polar compounds like isoflavone primverosides. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Here is a troubleshooting workflow to address peak shape issues:
Q4: I am having trouble getting enough retention for my isoflavone primverosides on a C18 column. What are my options?
Poor retention of highly polar analytes on reversed-phase columns is a common challenge. Here are a few strategies to increase retention:
-
Decrease the initial organic solvent concentration: Start your gradient with a lower percentage of acetonitrile or methanol.
-
Use a polar-embedded or polar-endcapped column: These columns have stationary phases that are more compatible with highly aqueous mobile phases and can provide better retention for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[1][2]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the HPLC separation of isoflavone primverosides.
Issue 1: Poor Resolution Between Isoflavone Primveroside and Other Glycosides
Co-elution with other structurally similar isoflavone glycosides (e.g., glucosides, rutinosides) is a frequent problem.
Troubleshooting Steps:
-
Optimize the Gradient: A shallow gradient is crucial for separating complex mixtures of glycosides. Try decreasing the rate of increase of the organic solvent.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust the Column Temperature: Temperature can influence the selectivity of a separation. Experiment with temperatures between 25°C and 40°C. Lower temperatures may increase retention and improve resolution for some compounds.[3]
-
Evaluate Different Stationary Phases: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Issue 2: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Troubleshooting Steps:
Experimental Protocols
Below are examples of HPLC methods that can be adapted for the separation of isoflavone primverosides.
Method 1: Reversed-Phase HPLC for Puerarin (B1673276) and Related Glycosides
This method is adapted from studies on Pueraria lobata (Kudzu), which is a known source of isoflavone glycosides, including puerarin (a C-glycoside) and its O-glycoside derivatives.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Isoflavone Glycosides
This method is a starting point for separating highly polar glycosides that are not well-retained by reversed-phase chromatography.
| Parameter | Condition |
| Column | HILIC (e.g., Amide or Diol chemistry, 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient | Start with 95% A, decrease to 70% A over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 250 nm or MS detection |
| Injection Volume | 5 µL |
Data Presentation
The following table summarizes typical retention time ranges for different classes of isoflavones in reversed-phase HPLC. Note that isoflavone primverosides, being more polar than simple glucosides, would be expected to elute earlier.
| Isoflavone Class | Typical Retention Time Range (minutes) on C18 |
| Aglycones (e.g., Daidzein, Genistein) | 20 - 30 |
| Glucosides (e.g., Daidzin, Genistin) | 10 - 20 |
| Primverosides | < 15 (expected) |
| Malonylglucosides | 15 - 25 |
Note: These are approximate ranges and will vary depending on the specific HPLC method used.
References
Technical Support Center: Overcoming Poor Solubility of 7-O-Primverosylpseudobaptigenin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 7-O-Primverosylpseudobaptigenin during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a glycosylated isoflavone. Like many polyphenolic compounds, it exhibits poor solubility in aqueous solutions, which is a critical issue for its effective use in biological assays. Inaccurate concentration, precipitation in assay media, and consequently, unreliable experimental results are common problems arising from its low solubility.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose. Ethanol (B145695) can also be used. These stock solutions can then be diluted to the final desired concentration in the aqueous assay medium.
Q3: My compound precipitates when I add the organic stock solution to my aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution is a common problem. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the final aqueous medium. Try using a lower final concentration.
-
Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize potential cytotoxicity. However, a slightly higher concentration might be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility.
-
Employ solubility enhancers: Techniques such as the use of cyclodextrins can significantly improve the aqueous solubility of poorly soluble compounds.
Q4: How should I prepare my stock solutions and store them?
Prepare high-concentration stock solutions in 100% DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, then dilute into the aqueous buffer. |
| Precipitation occurs after diluting the stock solution. | The compound's solubility limit in the final aqueous medium has been exceeded. | - Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent (ensure it's within the tolerated limit for your assay).- Use a solubility enhancer like cyclodextrin. |
| Inconsistent results between experiments. | Micro-precipitation of the compound may be occurring, leading to variable effective concentrations. | - Visually inspect the final solution for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider using a solubility enhancement technique for more consistent results. |
| Observed cytotoxicity in cell-based assays. | The organic solvent (e.g., DMSO) concentration may be too high, or the compound itself may have cytotoxic effects. | - Ensure the final DMSO concentration is below 0.5%.- Perform a dose-response experiment to determine the optimal non-toxic concentration of both the compound and the solvent for your specific cell line. |
Quantitative Solubility Data
| Solvent | Quantitative Solubility of Pseudobaptigenin | Remarks for this compound |
| Water | 0.095 g/L | Poorly soluble. Glycosylation may slightly increase solubility. |
| DMSO | Data not available | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | Suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex or sonicate the mixture gently until the compound is completely dissolved. A brief warming to 37°C may aid dissolution, but be cautious of potential compound degradation.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Assays
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the pre-warmed aqueous assay buffer or cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly by gentle pipetting or vortexing immediately after dilution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the assay.
-
Always include a vehicle control containing the same final concentration of the organic solvent in your experimental setup.
Signaling Pathways and Experimental Workflows
The biological activities of many isoflavones are attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, related flavonoids are known to affect pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer.
Experimental workflow for preparing this compound solutions.
Hypothesized inhibitory effect on the NF-κB signaling pathway.
Potential modulation of the MAPK signaling pathway.
Potential inhibition of the PI3K/Akt signaling pathway.
Technical Support Center: Enhancing the Stability of 7-O-Primverosylpseudobaptigenin During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-O-Primverosylpseudobaptigenin during extraction from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is an isoflavone (B191592) glycoside. Like many flavonoids and glycosides, it is susceptible to degradation during extraction due to various factors such as temperature, pH, light, and enzymatic activity.[1][2] The glycosidic bond can be hydrolyzed, and the flavonoid structure itself can be oxidized, leading to lower yields and inaccurate quantification. The sugar moiety in the structure of this compound is expected to offer some protection against degradation compared to its aglycone form.[1][3]
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors affecting the stability of flavonoid glycosides like this compound include:
-
Temperature: High temperatures can accelerate degradation reactions.[1][2][4]
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic linkage or degradation of the flavonoid backbone. A slightly acidic to neutral pH is often optimal.
-
Solvent Choice: The polarity and purity of the solvent are crucial. Polar solvents like ethanol (B145695) and methanol (B129727), often mixed with water, are commonly used for extracting flavonoid glycosides.[5][6][7]
-
Light: Exposure to UV or even ambient light can cause photodegradation.[8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.
-
Enzymatic Activity: Endogenous plant enzymes, such as β-glucosidases, can cleave the sugar moiety from the isoflavone.[9]
Q3: What are the visual indicators of this compound degradation in my extract?
A noticeable change in the color of the extract, such as turning brown or darkening, can be an indicator of flavonoid degradation.[10] This is often due to the oxidation of phenolic hydroxyl groups, leading to the formation of quinones and other colored compounds.
Q4: Which extraction techniques are recommended to minimize degradation?
Modern extraction techniques are often preferred over traditional methods to minimize degradation by reducing extraction time and allowing for lower operating temperatures.[11] These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at room temperature.[11]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to shorter extraction times.[5][11]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which can increase extraction efficiency while minimizing time.[11]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | Inappropriate solvent selection. | Optimize the solvent system. Start with 70-80% ethanol or methanol in water.[5][10] |
| Suboptimal extraction temperature. | Use lower temperatures (e.g., room temperature or up to 40-50°C) to minimize thermal degradation.[2][10] | |
| Inadequate extraction time. | Optimize the extraction duration. Modern techniques like UAE and MAE often require shorter times (e.g., 15-60 minutes).[4][5] | |
| Large particle size of plant material. | Grind the plant material to a fine powder to increase the surface area for extraction. | |
| Insufficient solvent-to-solid ratio. | Increase the solvent volume. Ratios between 10:1 and 50:1 (mL/g) are a good starting point.[4] | |
| Degradation of the Compound (e.g., presence of aglycone) | Hydrolysis due to improper pH. | Maintain a slightly acidic to neutral pH (around 4-6) during extraction.[10] |
| Enzymatic degradation. | Blanch the plant material before extraction to deactivate enzymes, or use extraction methods that rapidly heat and deactivate enzymes. | |
| High extraction temperature. | Employ low-temperature extraction methods like maceration with agitation or temperature-controlled UAE.[10] | |
| Extract Discoloration (Browning) | Oxidation of the flavonoid. | Add antioxidants like ascorbic acid to the extraction solvent.[11] Perform extraction under an inert atmosphere (e.g., nitrogen). |
| Exposure to light. | Protect the extraction vessel from light by wrapping it in aluminum foil or using amber glassware. Store extracts in the dark.[8] | |
| Co-extraction of Interfering Compounds | Non-selective solvent system. | Adjust the solvent polarity to be more selective for isoflavone glycosides. |
| Harsh extraction conditions. | Use milder extraction conditions (lower temperature, shorter time). | |
| Employ a post-extraction cleanup step such as Solid-Phase Extraction (SPE) with a C18 or polyamide sorbent to remove impurities.[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water. Degas the solvent by sonicating for 15 minutes prior to use to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v).
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the prepared extraction solvent (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-40°C) for 30 minutes.
-
-
Separation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.[10]
-
Collect the supernatant.
-
-
Re-extraction: Repeat the extraction process on the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
Concentration and Storage:
Protocol 2: Stability Assessment of this compound Under Different Conditions
-
Preparation of Stock Solution: Prepare a stock solution of the purified this compound or a well-characterized extract in 70% ethanol.
-
Temperature Stability:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) for a set period (e.g., 1, 2, 4, 8, 24 hours).
-
At each time point, cool the samples to room temperature and analyze by HPLC to determine the remaining concentration of the compound.
-
-
pH Stability:
-
Adjust the pH of the stock solution to various levels (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffers.
-
Incubate the pH-adjusted solutions at a constant temperature (e.g., 25°C) for a set period.
-
Analyze the samples by HPLC at different time intervals.
-
-
Photostability:
-
Expose aliquots of the stock solution to direct sunlight, UV light (in a chamber), and keep a control sample in the dark.
-
Monitor the concentration of this compound over time using HPLC.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Influence of extraction methods on stability of flavonoids [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Optimization of β-Glucosidase Extraction from Germinated Soybeans (Glycine max L. Merril) and Recovery of Isoflavone Aglycones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
minimizing degradation of isoflavone glycosides in analytical samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoflavone (B191592) glycosides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize degradation and ensure the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a decrease in the concentration of isoflavone glycosides and a corresponding increase in aglycones in my samples. What is causing this conversion?
A1: The conversion of isoflavone glycosides to their corresponding aglycones is a common issue, primarily caused by hydrolysis of the glycosidic bond. Several factors during sample preparation and analysis can promote this process:
-
Elevated Temperatures: Heating during extraction or processing can lead to the breakdown of glycoside groups.[1][2] Malonyl-glucosides are particularly heat-sensitive and can be converted to β-glucosides through decarboxylation.[3]
-
Inappropriate pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of isoflavone glycosides.[4][5] For instance, alkaline conditions (pH 11.0) can effectively hydrolyze malonyl groups of malonylglucosides.[6]
-
Enzymatic Activity: The presence of endogenous enzymes like β-glucosidases in fresh plant material can lead to the enzymatic hydrolysis of glycosides.[7][8][9]
To minimize this conversion, it is crucial to control these factors throughout your workflow.
Q2: What are the optimal storage conditions to prevent degradation of my isoflavone glycoside standards and prepared samples?
A2: Proper storage is critical for maintaining the integrity of your samples. For long-term stability, samples should be stored at low temperatures, protected from light.[5]
-
Temperature: Storage at -20°C or -80°C is recommended for long-term storage of extracts and purified compounds.[5] Studies on fermented soymilk have shown that isoflavone aglycones are more stable at lower storage temperatures (-80°C and 4°C).[10] For short-term storage, 4°C is suitable.
-
Light: Isoflavones are known to be sensitive to light and can degrade upon exposure to UV and visible light.[5] Always use amber-colored glassware or wrap containers with aluminum foil to protect samples from light.[5]
-
Atmosphere: To prevent oxidation, consider storing samples under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: My analytical results for isoflavone glycosides are inconsistent. What are the potential sources of variability in my experimental workflow?
A3: Inconsistent results can arise from several stages of the analytical process. Here are some key areas to investigate:
-
Sample Preparation: Incomplete extraction or degradation during extraction can lead to variability. Ensure your extraction solvent and conditions are optimized for isoflavone glycosides. The pH of the extraction solvent can significantly impact the types of isoflavones extracted.[11][12]
-
Hydrolysis: Uncontrolled hydrolysis, as discussed in Q1, is a major source of variability. Ensure consistent and controlled conditions (temperature, pH, time) if a hydrolysis step is intended.
-
Chromatographic Conditions: Variations in the mobile phase composition, pH, column temperature, and flow rate of your HPLC system can affect the separation and quantification of isoflavones.
-
Standard Preparation and Handling: Improperly stored or prepared calibration standards will lead to inaccurate quantification.
Q4: How can I prevent enzymatic degradation of isoflavone glycosides when working with fresh plant material?
A4: When working with fresh plant material, endogenous enzymes can rapidly degrade isoflavone glycosides.[13] To prevent this, you can take the following measures:
-
Rapid Processing: Process the fresh plant material as quickly as possible after harvesting.
-
Flash-Freezing: If immediate processing is not possible, flash-freeze the material in liquid nitrogen and store it at -80°C.[5]
-
Blanching: Briefly heating the plant material in boiling water or steam (blanching) can deactivate degradative enzymes before extraction.[5]
-
Lyophilization (Freeze-Drying): Removing water from the plant material through lyophilization can also help to preserve the integrity of the isoflavone glycosides.
Data Summary Tables
Table 1: Effect of Temperature on Isoflavone Glycoside Stability
| Isoflavone Form | Temperature Condition | Observation | Reference |
| Glucoside Isoflavones | 70-90°C | Degradation to aglycone form. | [14] |
| Daidzin (B1669773) and Genistin (B1671436) | Stable up to 121°C | Start to degrade thereafter. | [14] |
| Purified Diadzin, Genistin, and Glycitin | No significant changes up to 110°C | Temperature-dependent degradation after 135°C. | [14] |
| Malonyl-glucosides | Heating | Decarboxylation and conversion into β-glucosides. | [3] |
| Aglycone Isoflavones | Dry heating below 200°C | Higher thermal stability than glucoside isoflavones. | [15] |
Table 2: Effect of pH on Isoflavone Glycoside Stability and Extraction
| pH Condition | Effect | Reference |
| Strongly Acidic (pH < 4) or Alkaline (pH > 8) | Promotes degradation. | [5] |
| Slightly Acidic to Neutral (pH 5.5 - 7.0) | Recommended for stability during extraction and purification. | [5] |
| Alkaline (pH 8.5, 9.5, or 10.5) | Increased protein and isoflavone extraction. | [16] |
| Alkaline (pH 11.0) | Effective hydrolysis of malonyl groups of malonylglucosides. | [6] |
| pH 10.0 | Highest extraction of isoflavone glucosides. | [11][12] |
| pH 1.0 | Highest extraction of malonyl derivatives. | [11][12] |
| pH 5.5 | Highest extraction of acetyl derivatives. | [11][12] |
Experimental Protocols
Protocol 1: General Extraction of Isoflavone Glycosides from Plant Material
This protocol provides a general guideline for extracting isoflavone glycosides while minimizing degradation.
-
Sample Preparation:
-
If using fresh plant material, either process immediately, flash-freeze in liquid nitrogen and store at -80°C, or blanch to deactivate enzymes.[5]
-
Dry the plant material (e.g., lyophilization or oven drying at 40-60°C).
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate extraction vessel.
-
Add the extraction solvent. A common choice is 70-80% aqueous methanol (B129727) or ethanol.[5]
-
To prevent oxidation, consider adding an antioxidant such as ascorbic acid (0.1% w/v) or BHT (0.01% w/v) to the extraction solvent.[5]
-
Maintain the extraction temperature between 40-60°C.[5] Higher temperatures can lead to thermal degradation.
-
Use an extraction technique such as sonication or maceration with stirring for a defined period (e.g., 30-60 minutes).
-
-
Filtration and Solvent Removal:
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
If necessary, remove the solvent from the extract using a rotary evaporator at a temperature below 50°C.[5]
-
-
Storage:
-
Store the final extract in an amber vial at -20°C or -80°C until analysis.[5]
-
Protocol 2: Acid Hydrolysis for the Determination of Total Isoflavones (Aglycones)
This protocol is used to convert all isoflavone glycosides to their aglycone forms for total isoflavone analysis.
-
Sample Preparation:
-
Prepare an extract of the plant material as described in Protocol 1.
-
-
Hydrolysis:
-
To a known volume of the extract, add a concentrated acid (e.g., hydrochloric acid) to a final concentration of approximately 1-2 M.[17]
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 1-2 hours).[7] The optimal time and temperature may need to be determined empirically for your specific sample matrix.
-
-
Neutralization and Extraction:
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).
-
Extract the aglycones from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.
-
Visual Guides
Caption: Workflow for minimizing isoflavone glycoside degradation.
Caption: Troubleshooting inconsistent isoflavone glycoside results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Hydrolysis of isoflavone glycosides to aglycones by beta-glycosidase does not alter plasma and urine isoflavone pharmacokinetics in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for removing co-eluting compounds with 7-O-Primverosylpseudobaptigenin
Welcome to the technical support center for the purification of 7-O-Primverosylpseudobaptigenin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this isoflavone (B191592) glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common natural sources?
This compound, also known as pseudobaptisine, is an isoflavone glycoside. Its chemical structure consists of the aglycone pseudobaptigenin (B192200) linked to a primverose sugar moiety (a disaccharide of glucose and rhamnose) at the 7-hydroxyl position. It is naturally found in plants such as Trifolium pratense (red clover) and its aglycone, pseudobaptigenin, is found in Baptisia tinctoria (wild indigo).[1]
Q2: What are the main challenges in purifying this compound from plant extracts?
The primary challenge in purifying this compound is its co-elution with other structurally similar compounds present in the plant matrix. These include:
-
Other isoflavone glycosides: Red clover, for instance, contains a complex mixture of isoflavones and their glycosides, such as biochanin A, formononetin, daidzein, and genistein, which have similar polarities and chromatographic behaviors.[2][3]
-
Saponins: These are also glycosidic compounds that are often co-extracted with isoflavones and can be difficult to separate due to their similar polarity ranges.
-
Phenolic acids and other flavonoids: The crude extract will contain a variety of other phenolic compounds that can interfere with the purification.
Q3: What are the recommended initial extraction methods for this compound?
A common approach for extracting isoflavone glycosides from plant material is the use of polar solvents. An 80% ethanol (B145695) solution is frequently used for the initial extraction.[4] To prevent the enzymatic degradation of glycosides into their aglycones by native β-glucosidases, it is recommended to use an inhibitor like Tris buffer during extraction.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor resolution between this compound and other isoflavone glycosides in Reversed-Phase HPLC.
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Inability to obtain a pure fraction of the target compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and the addition of small amounts of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and selectivity. |
| Suboptimal Column Chemistry | Select a column with a different stationary phase. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for isoflavone glycosides. |
| High Flow Rate | Reduce the flow rate. This can increase the column efficiency and improve resolution, although it will also increase the run time. |
| Column Overloading | Reduce the sample load. Injecting a smaller amount of the crude extract can prevent peak broadening and improve separation. |
Issue 2: Co-elution of Saponins with this compound.
Symptoms:
-
Fractions containing the target compound are contaminated with saponins, as confirmed by analytical techniques like LC-MS.
-
Foaming of the collected fractions upon agitation.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Isoflavone Glycosides and Saponins | Employ High-Speed Counter-Current Chromatography (HSCCC). This liquid-liquid partition chromatography technique can offer better separation of compounds with similar polarities compared to solid-phase chromatography. Different solvent systems can be tested to optimize the separation. |
| Ineffective Initial Sample Cleanup | Implement a solid-phase extraction (SPE) step before preparative chromatography. A C18 SPE cartridge can be used to fractionate the crude extract and remove some of the interfering saponins. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC for Isoflavone Glycoside Enrichment
This protocol provides a general method for the enrichment of isoflavone glycosides from a crude plant extract.
1. Sample Preparation:
- A crude extract of the plant material (e.g., Trifolium pratense) is obtained using 80% ethanol.
- The solvent is evaporated under reduced pressure to yield a dry residue.
- The residue is redissolved in a suitable solvent (e.g., methanol/water mixture) for injection.
2. HPLC Conditions:
- Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 50% B over 60 minutes.
- Flow Rate: 20 mL/min.
- Detection: UV at 260 nm.
3. Fraction Collection:
- Collect fractions based on the elution profile, targeting the peaks corresponding to isoflavone glycosides.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Separation of Isoflavone Glycosides
HSCCC is a powerful technique for separating compounds with similar polarities.
1. Solvent System Selection:
- A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. A common system for isoflavones is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratios are optimized to achieve a K value between 0.5 and 2 for the target compound.
2. HSCCC Operation:
- The HSCCC column is first filled with the stationary phase.
- The apparatus is then rotated at a specific speed (e.g., 850 rpm).
- The mobile phase is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).
- After the system reaches hydrodynamic equilibrium, the sample solution is injected.
- The effluent is continuously monitored by a UV detector, and fractions are collected.
Data Presentation
Table 1: Comparison of Purification Techniques for Isoflavone Glycosides
| Technique | Stationary/Mobile Phase Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Preparative RP-HPLC | Solid-liquid adsorption chromatography | High resolution, well-established | Column overloading can be an issue, potential for irreversible adsorption | >95% |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography | No solid support (no irreversible adsorption), high sample loading capacity, good for separating compounds with similar polarities | Solvent system selection can be time-consuming, lower resolution than HPLC for some applications | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. baptisia tinctoria | PPTX [slideshare.net]
- 2. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of the isoflavone metabolome of traditional preparations of Trifolium pratense L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of isoflavone malonylglucosides from Trifolium pratense L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Isoflavone Primverosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing isoflavone (B191592) primverosides. The content is designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing isoflavone primverosides?
A1: The main challenges include achieving regioselectivity, controlling stereoselectivity to obtain the desired anomer, low yields, the need for multi-step protection and deprotection of hydroxyl groups, and the potential for side reactions.[1][2] The synthesis of oligosaccharides, such as primverosides, presents additional difficulties in forming the correct glycosidic linkage between the two sugar units and then attaching the disaccharide to the isoflavone.[1]
Q2: What are the main synthetic routes to isoflavone primverosides?
A2: The two primary approaches are chemical synthesis and enzymatic synthesis.[3][4] Chemical synthesis often employs the Koenigs-Knorr reaction or other glycosylation methods, which involve activating a glycosyl donor to react with the isoflavone aglycone.[5] Enzymatic synthesis utilizes glycosyltransferases or glycosidases to form the glycosidic bonds, often with higher selectivity and milder reaction conditions.[4][6]
Q3: Why are protecting groups necessary in the chemical synthesis of isoflavone primverosides?
A3: Isoflavones and the sugar moieties have multiple hydroxyl groups.[2] Protecting groups are essential to temporarily block these reactive sites, ensuring that the glycosidic bond forms at the desired position on both the isoflavone and the sugar units.[7] This prevents a mixture of products with glycosylation at different positions.[7]
Q4: What is a primveroside?
A4: A primveroside is a disaccharide glycoside where the sugar component is primverose. Primverose is a disaccharide composed of a xylose molecule attached to a glucose molecule, specifically β-D-xylopyranosyl-(1→6)-β-D-glucopyranose.
Q5: How can I purify the final isoflavone primveroside product?
A5: Purification is typically achieved through chromatographic techniques.[8] Polyamide resin can be used for initial cleanup to separate flavonoids from other compounds.[9] For final purification, methods like silica (B1680970) gel column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC) are effective for separating the desired product from starting materials and byproducts.[8][10][11]
Troubleshooting Guides
Chemical Synthesis (e.g., Koenigs-Knorr Reaction)
This guide addresses common issues encountered during the chemical synthesis of isoflavone primverosides.
Q1: I am observing a very low or no yield of my desired isoflavone primveroside. What could be the cause?
A1: Low or no product yield in a Koenigs-Knorr type reaction can stem from several factors:
-
Inactive Promoter/Catalyst: The heavy metal salts (e.g., silver carbonate, silver oxide) used as promoters are sensitive to moisture and can lose activity if not handled under anhydrous conditions.[10]
-
Poor Quality Glycosyl Donor: The glycosyl halide (e.g., acetobromoprimverose) may have decomposed due to moisture or light exposure. It is often best to use a freshly prepared glycosyl donor.[10]
-
Sub-optimal Reaction Conditions: The reaction temperature, solvent, and reaction time may not be optimized. Lower temperatures can sometimes minimize side reactions.[12]
-
Presence of Moisture: The Koenigs-Knorr reaction is highly sensitive to water, which can hydrolyze the glycosyl halide donor.[12] Ensure all glassware is oven-dried and use anhydrous solvents.[13]
Q2: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?
A2: Achieving high stereoselectivity for the 1,2-trans-glycoside (the β-anomer for glucose) is a common challenge.
-
Neighboring Group Participation: The use of an acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glucose unit of the primverose donor is crucial.[5] This group provides anchimeric assistance, which directs the incoming isoflavone to attack from the opposite face, resulting in the 1,2-trans product.[5]
-
Reaction Conditions: The choice of solvent and promoter can influence the stereochemical outcome.[14]
Q3: I am getting multiple products, suggesting glycosylation at different hydroxyl groups on the isoflavone. How can I improve regioselectivity?
A3: To ensure glycosylation occurs at a specific hydroxyl group (e.g., the 7-OH group), all other hydroxyl groups on the isoflavone must be protected.[15] A common strategy involves per-acylating the isoflavone and then selectively removing the most reactive 7-O-acyl group to free up the 7-OH for glycosylation.[15]
Q4: The deprotection step to remove the acetyl groups from the sugar moiety is causing my product to degrade. What can I do?
A4: The final deprotection step, typically under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol), can sometimes lead to degradation of the isoflavone core.
-
Milder Conditions: Use catalytic amounts of sodium methoxide and monitor the reaction closely by TLC to stop it as soon as the deprotection is complete.
-
Alternative Bases: Other basic conditions, such as potassium carbonate in methanol, can be milder.
Enzymatic Synthesis
This guide addresses common issues encountered during the enzymatic synthesis of isoflavone primverosides.
Q1: My enzymatic glycosylation is very slow or has a low yield. What are the likely causes?
A1: Several factors can contribute to low efficiency in enzymatic synthesis:
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[12] You should determine the optimal conditions for your specific glycosidase or glycosyltransferase.[12]
-
Low Enzyme Activity: The enzyme preparation may have low specific activity or may have been stored improperly.[12]
-
Product Inhibition: The enzyme can be inhibited by the accumulation of the product or byproducts.[10] For example, in transglycosylation reactions, the accumulation of the released sugar can inhibit the enzyme.[12]
-
Poor Substrate Solubility: Isoflavones often have low solubility in aqueous buffers, which can limit the reaction rate.[4]
Q2: How can I overcome product inhibition in my enzymatic reaction?
A2: Product inhibition is a common issue that can be addressed in several ways:
-
In-situ Product Removal: If feasible, use techniques to remove the product from the reaction mixture as it is formed.
-
Fed-batch or Continuous Process: Instead of a batch reaction, a fed-batch or continuous process can help to keep the product concentration low.
-
Enzyme Engineering: In some cases, the enzyme can be engineered to be less sensitive to product inhibition.
Q3: The poor water solubility of my isoflavone aglycone is limiting the reaction. How can I improve this?
A3: Improving the solubility of the isoflavone acceptor is key to an efficient reaction.
-
Co-solvents: Use a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to help dissolve the isoflavone.[16] However, be mindful that high concentrations of organic solvents can denature the enzyme.
-
Biphasic System: A two-phase system, with the isoflavone dissolved in an organic phase and the enzyme in an aqueous phase, can be employed.[10]
Quantitative Data on Synthesis Conditions
The following tables summarize typical reaction conditions and yields for the synthesis of isoflavone glycosides.
Table 1: Representative Conditions and Yields for Chemical Glycosylation (Koenigs-Knorr Method)
| Isoflavone Acceptor | Glycosyl Donor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Protected Genistein | Acetobromoglucose | Ag₂CO₃ | Dichloromethane (B109758) | RT | 24 | 50-70 | [5] |
| Protected Daidzein | Acetobromoprimverose | AgOTf | Dichloromethane | 0 - RT | 12 | 40-60 | Hypothetical |
| Protected Biochanin A | Peracetylated Glucosyl Bromide | Hg(CN)₂ | Toluene/Nitromethane | 60 | 8 | 60-80 | [5] |
| 2-Hydroxybenzyl alcohol | Acetobromoglucose | Ag₂O | Dichloromethane | RT | 30 | ~5 | [3] |
| Protected 2-hydroxybenzyl alcohol | Acetobromoglucose | Ag₂CO₃ | Dichloromethane | RT | Varies | 50-86 | [3] |
Note: Data for isoflavone primveroside is hypothetical due to a lack of specific literature data, but is representative of typical Koenigs-Knorr reactions with disaccharides.
Table 2: Conditions and Yields for Enzymatic Glycosylation of Isoflavones
| Isoflavone Substrate | Enzyme | Glycosyl Donor | pH | Temp (°C) | Time (h) | Conversion Yield (%) | Reference(s) |
| Daidzein | Amylosucrase | Sucrose | 7.0 | 40 | 24 | ~96.7 | [4] |
| Genistein | Amylosucrase | Sucrose | 7.0 | 40 | 24 | ~94.8 | [4] |
| 8-Hydroxydaidzein | Amylosucrase | Sucrose | 7.0 | 40 | 24 | >90 | [17] |
| 2-Hydroxybenzyl alcohol | β-glucosidase | Glucose | 6.0-7.0 | 40-50 | 24-72 | 40-67 | [3][7] |
| Quercetin | UGT78D1 | UDP-Glucose | 7.5 | 30 | 2 | >95 | [6] |
Experimental Protocols
Detailed Protocol for Chemical Synthesis of an Isoflavone Primveroside (Representative)
This protocol describes a representative multi-step chemical synthesis of an isoflavone 7-O-primveroside, involving protection of the isoflavone, Koenigs-Knorr glycosylation, and deprotection.
Materials:
-
Isoflavone (e.g., Daidzein)
-
Acetic anhydride
-
Acetobromoprimverose (per-O-acetylated β-D-xylopyranosyl-(1→6)-α-D-glucopyranosyl bromide)
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), chloroform, methanol)
Procedure:
-
Protection of Isoflavone: a. Dissolve the isoflavone (1 eq.) in a mixture of pyridine and acetic anhydride. b. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until all starting material is consumed. c. Quench the reaction with ice water and extract the product with ethyl acetate. d. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the per-acetylated isoflavone.
-
Koenigs-Knorr Glycosylation: a. To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the protected isoflavone (1 eq.), acetobromoprimverose (1.5 eq.), and activated molecular sieves. b. Add anhydrous DCM via syringe. c. Add silver carbonate (2 eq.) to the mixture. d. Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring by TLC. e. Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with DCM. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the protected isoflavone primveroside.
-
Deprotection: a. Dissolve the purified protected glycoside in anhydrous methanol. b. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol. c. Stir the reaction at room temperature and monitor by TLC. d. When the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺). e. Filter the resin and concentrate the filtrate. f. Purify the final product by column chromatography or preparative HPLC to yield the isoflavone primveroside.
Detailed Protocol for Enzymatic Synthesis of an Isoflavone Glucoside
This protocol describes a general method for the enzymatic synthesis of an isoflavone glucoside using a glycosidase.
Materials:
-
Isoflavone aglycone (e.g., Daidzein)
-
A suitable glycosyl donor (e.g., cellobiose (B7769950) or sucrose)
-
β-glucosidase (e.g., from almonds)
-
Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Water-miscible organic co-solvent (e.g., DMSO)
-
Ethyl acetate
Procedure:
-
Reaction Setup: a. Prepare the buffer solution and adjust the pH to the optimum for the enzyme. b. Dissolve the glycosyl donor in the buffer to the desired concentration (e.g., 1 M). c. Dissolve the isoflavone aglycone in a minimal amount of DMSO and then add it to the buffer solution to the desired final concentration (e.g., 10 mM). d. Add the β-glucosidase to the reaction mixture (e.g., 10-20 U/mL).[7]
-
Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for 24-72 hours.[7] b. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination and Product Isolation: a. Once the reaction has reached the desired conversion, terminate it by heating the mixture to 90-100°C for 10 minutes to denature the enzyme. b. Centrifuge the mixture to pellet the denatured enzyme. c. Extract the supernatant with ethyl acetate to separate the more polar glycosylated product (which will remain in the aqueous phase) from the less polar unreacted aglycone. d. Lyophilize or concentrate the aqueous phase to obtain the crude product.
-
Purification: a. Purify the crude product using preparative HPLC or column chromatography on a reverse-phase or polyamide support to obtain the pure isoflavone glucoside.[11]
Visualizations
Caption: Workflow for the chemical synthesis of isoflavone primverosides.
Caption: Troubleshooting logic for low yield in chemical synthesis.
References
- 1. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enrichment of Polyglucosylated Isoflavones from Soybean Isoflavone Aglycones Using Optimized Amylosucrase Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Tectorigenin 7-O-gentiobioside | CAS:67604-94-8 | Manufacturer ChemFaces [chemfaces.com]
- 17. Production of New Isoflavone Diglucosides from Glycosylation of 8-Hydroxydaidzein by Deinococcus geothermalis Amylosucrase [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 7-O-Primverosylpseudobaptigenin
This guide provides a comparative overview of analytical methodologies for the quantification of 7-O-Primverosylpseudobaptigenin, a key isoflavone (B191592) glycoside of interest in various research and drug development contexts. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Introduction
This compound is an isoflavone glycoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution and sensitivity. This guide details a validated HPLC method and compares its performance with other analytical alternatives, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their needs.
Methodology Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare a validated HPLC method with UPLC-MS/MS and HPTLC for the quantification of this compound.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-based detection | Planar chromatographic separation |
| Instrumentation | HPLC system with UV detector | UPLC system with a tandem mass spectrometer | HPTLC system with a densitometer |
| Sensitivity | High | Very High | Moderate |
| Selectivity | Good to Excellent | Excellent | Good |
| Analysis Time | ~20-30 min per sample | ~5-10 min per sample | High throughput (multiple samples per plate) |
| Cost per Sample | Moderate | High | Low |
| Quantification | External/Internal Standard | Internal Standard (Isotope-labeled) | Densitometric scanning |
| Typical Use Case | Routine quality control, content uniformity | Bioanalysis, metabolite identification, low-level quantification | Rapid screening, quality control of raw materials |
Validated HPLC Method for this compound
This section details a proposed, robust, and validated HPLC method for the accurate quantification of this compound. The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10-30% A; 5-20 min, 30-60% A; 20-25 min, 60-10% A; 25-30 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution in the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample extraction procedure will depend on the matrix. For plant material, a common method is ultrasound-assisted extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter.
HPLC Method Validation Parameters
The following table summarizes the typical validation parameters and their acceptance criteria for the HPLC method, in accordance with ICH guidelines.[1]
Table 2: Validation Parameters for the HPLC Method
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | Intraday and Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate. |
Alternative Analytical Methods
UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where the analyte concentration is very low.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
HPTLC
High-Performance Thin-Layer Chromatography is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control.[2][3][4][5]
Experimental Protocol: HPTLC Method
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water.[4][5]
-
Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: The plate is dried and scanned with a densitometer at a specific wavelength (e.g., 260 nm).
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the quantification of this compound using HPLC.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. HPTLC Method for the Quantification of Isoflavones in Nutritional Supplements of Red Clover (Trifolium pratense L.) | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous Determination of Soyasaponins and Isoflavones in Soy (Glycine max L.) Products by HPTLC-densitometry-Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Antioxidant Face-Off: 7-O-Primverosylpseudobaptigenin vs. Its Aglycone Pseudobaptigenin - A Comparative Analysis
A direct comparative study on the antioxidant activities of the isoflavone (B191592) glycoside, 7-O-Primverosylpseudobaptigenin, and its aglycone form, pseudobaptigenin (B192200), remains to be elucidated in published scientific literature. While specific experimental data for this compound is not currently available, this guide provides a comparative framework based on the known antioxidant properties of pseudobaptigenin and the general influence of glycosylation on flavonoid antioxidant capacity. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pseudobaptigenin and its Glycoside
Pseudobaptigenin is an isoflavone, a class of flavonoids known for their potential health benefits, including antioxidant effects. It is a member of the 7-hydroxyisoflavones class.[1] Its glycosidic form, this compound, features a primverose sugar molecule attached at the 7-hydroxy position. The process of glycosylation, the attachment of a sugar moiety to a molecule, can significantly alter the biological and physicochemical properties of flavonoids, including their antioxidant activity. In some instances, glycosylation has been shown to enhance the radical scavenging capabilities of flavonoids.
Hypothetical Antioxidant Activity Comparison
While direct experimental values are unavailable for a side-by-side comparison, we can hypothesize the potential outcomes based on general structure-activity relationships of flavonoids. The antioxidant activity of flavonoids is largely attributed to their ability to donate a hydrogen atom or an electron to free radicals. The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are crucial for this activity.
In the case of this compound, the hydroxyl group at the 7-position is masked by the primverose sugar. This blockage might be expected to reduce its antioxidant capacity compared to the free hydroxyl group in pseudobaptigenin. However, the sugar moiety could also influence the molecule's solubility and interaction with different radical species, potentially leading to a more complex effect on its overall antioxidant potential.
To definitively determine the superior antioxidant, in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be required.
Standardized Experimental Protocols for Antioxidant Activity Assessment
For researchers planning to investigate the antioxidant activities of these compounds, the following are detailed methodologies for two of the most common in vitro assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2][3][4][5][6][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound, pseudobaptigenin, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[2][3][4][5][7][8]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to the colorless ABTS, and the extent of color reduction is proportional to the antioxidant's activity.
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Experimental Workflow and Data Interpretation
The following diagrams illustrate a typical workflow for evaluating antioxidant activity and a conceptual representation of the structure-activity relationship.
Caption: A generalized workflow for determining the in vitro antioxidant activity of test compounds.
Caption: A conceptual diagram illustrating the potential influence of glycosylation on antioxidant activity.
Conclusion
References
- 1. Pseudobaptigenin | C16H10O5 | CID 5281805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. pub.h-brs.de [pub.h-brs.de]
- 8. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive review of the in vitro cytotoxic properties of formononetin, daidzein, biochanin A, genistein, and prunetin (B192199), providing key data for researchers in oncology and drug discovery.
[City, State] – [Date] – A new comparative guide released today offers a detailed analysis of the cytotoxic effects of several prominent isoflavones against various cancer cell lines. This guide provides a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, experimental protocols, and outlining the key signaling pathways involved in the anti-cancer activity of these compounds.
While the primary focus of this guide is on a selection of well-researched isoflavones, it is important to note the current absence of publicly available cytotoxicity data for 7-O-Primverosylpseudobaptigenin. As such, this compound is not included in the direct comparative analysis. The isoflavones reviewed in this guide—formononetin, daidzein, biochanin A, genistein, and prunetin—have demonstrated significant cytotoxic and apoptotic effects across a range of cancer cell types, indicating their potential as future therapeutic agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected isoflavones against various cancer cell lines. These values, collated from multiple studies, highlight the differential sensitivity of cancer cells to these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Formononetin | HeLa | Cervical Cancer | 50 | [1] |
| HCT116 | Colon Cancer | >100 | [2] | |
| SW1116 | Colon Cancer | >100 | [2] | |
| A549 | Non-small cell lung cancer | >100 | [2] | |
| NCI-H23 | Non-small cell lung cancer | >100 | [2] | |
| DU-145 | Prostate Cancer | >100 | [2] | |
| PC-3 | Prostate Cancer | >100 | [2] | |
| MCF-7 | Breast Cancer | >100 | [2] | |
| MDA-MB-231 | Breast Cancer | >100 | [2] | |
| Daidzein | BEL-7402 | Liver Cancer | 59.7 ± 8.1 | [3] |
| A549 | Lung Cancer | >100 | [3] | |
| HeLa | Cervical Cancer | >100 | [3] | |
| HepG-2 | Liver Cancer | >100 | [3] | |
| MG-63 | Osteosarcoma | >100 | [3] | |
| A-375 | Melanoma | 18 | [4][5] | |
| MCF-7 | Breast Cancer | 50 | [6] | |
| Biochanin A | SK-Mel-28 | Malignant Melanoma | Varies (Dose-dependent) | |
| Genistein | SK-OV-3 | Ovarian Cancer | >10 | |
| Prunetin | AGS | Gastric Cancer | Varies (Dose and time-dependent) | |
| RT-4 | Urinary Bladder Cancer | 5.18 µg/mL |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoflavone (B191592) being tested. A control group with no compound is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals. Subsequently, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways in Isoflavone-Induced Cytotoxicity
The cytotoxic effects of these isoflavones are often mediated through the induction of apoptosis, a form of programmed cell death. Several key signaling pathways are implicated in this process.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction by many chemotherapeutic agents, including isoflavones.
Caption: Intrinsic pathway of apoptosis induced by isoflavones.
This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Many isoflavones exert their anti-cancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt survival pathway by isoflavones.
Formononetin and genistein, for example, have been shown to suppress the phosphorylation of Akt, a key component of this pathway. This inhibition leads to decreased cell proliferation and survival, and can sensitize cancer cells to apoptosis.
Conclusion
The isoflavones formononetin, daidzein, biochanin A, genistein, and prunetin exhibit significant cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key cell survival pathways. The data and protocols summarized in this guide are intended to support further research into the therapeutic potential of these natural compounds. Future studies are warranted to explore the full clinical potential of these isoflavones in cancer therapy and to investigate the cytotoxic properties of less-studied related compounds such as this compound.
References
- 1. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High hopes for HERA | Drug Discovery News [drugdiscoverynews.com]
- 3. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Analysis of the Photo-Protective Effects of Soy Isoflavones in Their Aglycone and Glucoside Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Isoflavone Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. This guide provides an objective comparison of common analytical methods for isoflavone (B191592) analysis, supported by experimental data and detailed protocols. It further explores the critical process of cross-validation to ensure data comparability across different laboratories and methodologies.
Isoflavones, a class of phytoestrogens found predominantly in soybeans and soy-derived products, are of significant interest in the fields of nutrition, medicine, and drug development due to their potential health benefits.[1][2][3][4] Accurate and reliable quantification of isoflavones is crucial for research, quality control of dietary supplements, and clinical trials. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for isoflavone analysis.[1][5] This guide will delve into the validation and cross-validation of these methods.
Comparison of Analytical Methods for Isoflavone Analysis
The choice of an analytical method for isoflavone analysis depends on various factors, including the matrix of the sample, the required sensitivity, and the available instrumentation.[1] The most widely used methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Performance Parameters
A summary of typical performance parameters for HPLC-UV and LC-MS methods for the analysis of isoflavone aglycones (daidzein, genistein, and glycitein) is presented below. These values are compiled from various validation studies and serve as a general guide.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity (r²) | >0.99 | >0.99 | [2][6][7][8][9] |
| Accuracy (Recovery %) | 91.00 - 117.00% | 95 - 102% | [2][6][8][9] |
| Precision (RSD %) | < 2% (Repeatability) | < 5% (Intra-day & Inter-day) | [2][6][8][10] |
| Limit of Detection (LOD) | 0.004–0.016 µg/mL | Lower than HPLC-UV | [9][11] |
| Limit of Quantification (LOQ) | 0.015–0.035 µg/mL | Lower than HPLC-UV | [9][11] |
Note: The performance of each method can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for sample preparation and chromatographic analysis of isoflavones.
Sample Preparation: Acid Hydrolysis for Aglycone Analysis
To analyze the total isoflavone content, the glycoside forms (daidzin, genistin, glycitin) are often hydrolyzed to their aglycone forms (daidzein, genistein, glycitein).
-
Extraction: Accurately weigh the sample and extract the isoflavones using a suitable solvent, such as an 80:20 methanol-water solution.[10] Sonication or vortexing can be used to enhance extraction efficiency.[7]
-
Hydrolysis: Add a strong acid (e.g., hydrochloric acid) to the extract.[6][7] The mixture is then heated (e.g., in a water bath) to facilitate the hydrolysis of isoflavone glycosides to their corresponding aglycones.
-
Neutralization and Filtration: After cooling, the hydrolyzed sample is neutralized and filtered through a 0.45 µm membrane before injection into the HPLC system.[6]
Chromatographic Conditions
HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2][11]
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).[2][6][8]
-
Detection: UV detector set at a wavelength of 254 nm or 260 nm.[2][6][12]
-
Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[8]
LC-MS Method:
LC-MS methods offer higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of isoflavones are expected.[1]
-
LC Conditions: Similar to HPLC-UV, using a C18 column and a gradient elution with a mobile phase containing a volatile buffer (e.g., formic acid or ammonium (B1175870) acetate) to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, often in negative ion mode.[13] The analysis can be performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that an analytical method produces comparable results when implemented in different laboratories, by different analysts, or with different instrumentation.[14] This is particularly important for large-scale clinical trials or when data from multiple sources are combined.
The fundamental goal of cross-validation is to demonstrate the equivalency of two or more analytical methods.[14]
Workflow for Cross-Validation
Inter-Laboratory Comparison
Inter-laboratory (or collaborative) studies are a form of cross-validation that assesses the reproducibility of a method across multiple laboratories. Official methods, such as those from AOAC International, are often validated through such studies.[10][12][15] These studies provide crucial data on the robustness and transferability of the analytical method. For instance, a collaborative study for the determination of isoflavones in soy reported relative standard deviations for reproducibility (RSDR) ranging from 3.2% to 16.1% for total isoflavone values.[10]
General Workflow for Isoflavone Analysis
The following diagram illustrates a typical workflow for the analysis of isoflavones from sample receipt to data reporting.
References
- 1. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal-jps.com [journal-jps.com]
- 5. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scienggj.org [scienggj.org]
- 12. Evaluation of a Method to Quantify Isoflavones in Soybean by Single and Multi-laboratory Validation Studies [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
comparing extraction efficiency of different solvents for isoflavone glycosides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical factor in the efficient extraction of isoflavone (B191592) glycosides from plant materials, primarily soybeans. The polarity of the solvent, along with other experimental parameters, significantly influences the yield and profile of the extracted isoflavones. This guide provides an objective comparison of the extraction efficiency of various solvents, supported by experimental data, to aid researchers in optimizing their extraction protocols.
Comparative Analysis of Solvent Performance
The efficiency of a solvent in extracting isoflavone glycosides is intrinsically linked to the chemical nature of both the solvent and the target molecules. Isoflavone glycosides, such as daidzin (B1669773) and genistin (B1671436), are more polar than their aglycone counterparts (daidzein and genistein) due to the presence of a sugar moiety. Consequently, polar solvents and aqueous mixtures are generally more effective for their extraction.
A study optimizing isoflavone extraction from defatted soybean flour found that a polar ternary mixture of water, acetone, and acetonitrile (B52724) was most effective for extracting glycosidic isoflavones.[1][2] For malonyl-glycosidic forms, a mixture of water, acetone, and ethanol (B145695) yielded the best results.[1][2] Another study highlighted that 70% ethanol is an effective solvent for the extraction of daidzein (B1669772) and genistein (B1671435) from soybeans.[3][4]
The use of eco-friendly solvents has also been explored. An optimal mixture of 32.9% ethanol, 53.9% water, and 13.3% propanediol (B1597323) was found to be highly efficient, achieving extraction rates of 99% for daidzin and 91% for genistin from soybean leaves.[5][6]
Advanced extraction techniques can further enhance efficiency. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to improve yields and reduce extraction times. For instance, a study on MAE identified 50% ethanol as the optimal solvent at 50°C for 20 minutes.
Data Summary: Isoflavone Glycoside Yields with Various Solvents
The following table summarizes quantitative data from various studies on the extraction yields of major isoflavone glycosides using different solvents. It is important to note that direct comparisons between studies should be made with caution due to variations in the plant material, extraction methods, and analytical techniques used.
| Solvent/Solvent Mixture | Isoflavone Glycoside(s) | Yield (mg/g of dry matter, unless otherwise specified) | Source Material | Reference(s) |
| 70% Ethanol | Daidzein, Genistein | 0.126 ± 0.006, 0.184 ± 0.013 | Soybean | [3][4] |
| 80% Ethanol | Genistin, Daidzin, Glycitin | Genistin was the major component | Soybean Seeds | [7] |
| 80% Acetonitrile | Genistin, Daidzin, Glycitin | Higher efficiency than 80% ethanol | Soybean Seeds | [7] |
| Water:Acetone:Acetonitrile | Glycosidic Isoflavones | Optimized for best extraction | Defatted cotyledon soy flour | [1][2] |
| Water:Acetone:Ethanol | Malonyl-glycosidic Isoflavones | Optimized for best extraction | Defatted cotyledon soy flour | [1][2] |
| 32.9% Ethanol, 53.9% Water, 13.3% Propanediol | Daidzin, Genistin | 99% and 91% extraction efficiency, respectively | Soybean Leaves | [5][6] |
| 50% Ethanol (MAE) | Total Isoflavones | Optimized conditions for quantitative recovery | Not specified | |
| 50% Methanol-Water | Daidzein, Genistein | Quantitative analysis performed | Soybean | [8] |
| Acetone–0.1 mol/L Hydrochloric acid (5:1, v/v) | 12 Isoflavones | Recoveries ranged from 64–87% | Soybean | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline typical experimental protocols for conventional, ultrasound-assisted, and microwave-assisted extraction of isoflavone glycosides.
Conventional Solid-Liquid Extraction
This method relies on the solvent's ability to diffuse into the solid matrix and dissolve the target compounds.
-
Sample Preparation: Soybean seeds are ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample (e.g., 2.5 g) is mixed with a specific volume of the solvent (e.g., 25 ml of 50:50 methanol-water) in a flask.[8]
-
Agitation: The mixture is agitated at room temperature for an extended period (e.g., 3 days with immediate shaking) to facilitate the extraction process.[8]
-
Separation: The mixture is filtered to separate the solid residue from the liquid extract.
-
Analysis: The extract is then typically diluted and filtered through a membrane filter (e.g., 0.45 µm) before analysis by High-Performance Liquid Chromatography (HPLC).[8]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material enhances solvent penetration and mass transfer.
-
Sample Preparation: As with conventional methods, the plant material is dried and ground.
-
Extraction: The powdered sample is suspended in the chosen solvent in a vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out for a specific duration (e.g., 10 to 30 minutes) and at a controlled temperature.[10]
-
Separation and Analysis: The subsequent steps of filtration and HPLC analysis are similar to the conventional method.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the sample, leading to the partitioning of the analytes from the sample matrix into the solvent.
-
Sample Preparation: The plant material is dried and ground to a suitable particle size.
-
Extraction: The sample is placed in a microwave-transparent vessel with the extraction solvent.
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a controlled power and for a specific time.
-
Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is separated from the solid residue by filtration.
-
Analysis: The filtrate is then prepared for HPLC analysis.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and analysis of isoflavone glycosides.
Caption: General workflow for isoflavone glycoside extraction and analysis.
Conclusion
The choice of solvent is a paramount consideration for the efficient extraction of isoflavone glycosides. While aqueous mixtures of polar organic solvents like ethanol, methanol, and acetonitrile are commonly employed with good results, the optimal solvent system can depend on the specific isoflavone profile of interest (glycosides vs. malonyl-glycosides). The data presented in this guide, along with the detailed protocols, provides a foundation for researchers to select and optimize their extraction methods. The use of advanced techniques such as UAE and MAE can further enhance extraction efficiency, offering time and solvent-saving advantages. It is recommended to perform preliminary optimization experiments for any new plant material or specific isoflavone target to achieve the highest possible yields.
References
- 1. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-liquid extraction of daidzein and genistein from soybean: Kinetic modeling of influential factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Isoflavone Primverosides and Their Glycosidic Cousins
For Immediate Release
A comprehensive guide offering a detailed structural and functional comparison of isoflavone (B191592) primverosides and other common isoflavone glycosides has been published, providing a valuable resource for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare the performance of these compounds in terms of their biological activities, including antioxidant potential, enzyme inhibition, and bioavailability.
Delving into the Structural Nuances of Isoflavone Glycosides
Isoflavones are a class of phytoestrogens predominantly found in legumes, with a basic 3-phenylchromen-4-one structure. Their biological activity is significantly influenced by the type and position of substituent groups, particularly the sugar moieties attached to the core isoflavone structure, forming glycosides. While simple glucosides are common, a more complex group, the isoflavone primverosides, which are characterized by a disaccharide sugar chain, are gaining attention for their unique properties. A primveroside consists of a two-sugar unit, such as a 6"-O-α-L-arabinopyranosyl-β-D-glucoside.
This guide focuses on a comparative analysis of isoflavone primverosides, such as Puerarin-6"-O-α-L-arabinopyranoside, with well-characterized isoflavone glucosides like Tectoridin and Iridin.
Table 1: Structural Comparison of Selected Isoflavone Glycosides
| Compound | Isoflavone Aglycone | Glycosidic Moiety | Attachment Point |
| Puerarin-6"-O-α-L-arabinopyranoside | Puerarin (Daidzein-8-C-glucoside) | α-L-arabinopyranose | 6"-OH of the C-glucosyl moiety |
| Tectoridin | Tectorigenin | β-D-glucopyranose | 7-OH |
| Iridin | Irigenin | β-D-glucopyranose | 7-OH |
Performance Under the Microscope: A Data-Driven Comparison
The biological efficacy of isoflavones is intricately linked to their structure, which governs their antioxidant capacity, ability to modulate enzyme activity, and their absorption and metabolism in the body.
Antioxidant Activity
The antioxidant potential of isoflavones is a key area of research. The presence and position of hydroxyl groups on the isoflavone backbone, as well as the nature of the glycosidic linkage, can impact their ability to scavenge free radicals. While specific quantitative data directly comparing the antioxidant activity of isoflavone primverosides with other glycosides is limited, the general understanding is that glycosylation can influence this activity.
Table 2: Comparative Antioxidant Activity (Hypothetical IC50 Values)
| Compound | Antioxidant Assay | IC50 (µM) |
| Isoflavone Primveroside (e.g., Puerarin derivative) | ABTS Radical Scavenging | Data not available |
| Isoflavone Glucoside (e.g., Tectoridin) | ABTS Radical Scavenging | Data not available |
| Isoflavone Aglycone (e.g., Genistein) | ABTS Radical Scavenging | ~10-20 |
Note: The IC50 values for the aglycone are provided for reference. Further research is needed to establish the specific values for primverosides and other glycosides.
Enzyme Inhibition
Isoflavones are known to inhibit various enzymes, a property that contributes to their therapeutic potential. For instance, their ability to inhibit enzymes involved in cancer progression has been a major focus of drug development.
Table 3: Comparative Enzyme Inhibition (Hypothetical IC50 Values)
| Compound | Target Enzyme | IC50 (µM) |
| Isoflavone Primveroside | Aromatase | Data not available |
| Isoflavone Glucoside | Aromatase | Data not available |
| Isoflavone Aglycone (e.g., Genistein) | Aromatase | ~2-5 |
Note: The IC50 values for the aglycone are provided for reference. The inhibitory potential of different glycosidic forms requires further investigation.
Bioavailability
The bioavailability of isoflavones is a critical factor determining their in vivo efficacy. Glycosidic forms are generally not absorbed intact and require hydrolysis by intestinal enzymes to release the active aglycone. The type of sugar moiety can influence the rate and extent of this hydrolysis.
Table 4: Comparative Bioavailability Parameters
| Compound | Key Pharmacokinetic Parameter | Observation |
| Isoflavone Primveroside | Absorption | Expected to require enzymatic hydrolysis of the disaccharide prior to absorption of the aglycone. |
| Isoflavone Glucoside | Absorption | Requires hydrolysis by β-glucosidases in the intestine. |
| Isoflavone Aglycone | Absorption | More readily absorbed than glycosides. |
Experimental Corner: Methodologies for Evaluation
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is a common method for determining the antioxidant activity of compounds.
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. Add a known concentration of the isoflavone sample to the diluted ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set incubation period.
-
Calculation: The percentage inhibition of the ABTS•+ radical is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the radicals) is determined.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes.
Protocol:
-
Reagent Preparation: Prepare the enzyme, substrate, and inhibitor solutions in an appropriate buffer.
-
Assay Procedure: Pre-incubate the enzyme with various concentrations of the isoflavone inhibitor for a specific period. Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculation: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizing the Molecular Dance: Signaling Pathways
Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Caption: The PI3K/Akt signaling pathway, which can be modulated by isoflavones.
Caption: The ERK signaling pathway, another key target of isoflavone activity.
This guide underscores the importance of continued research into the diverse structures and functions of isoflavone glycosides. A deeper understanding of these compounds will undoubtedly pave the way for novel therapeutic strategies in various fields of medicine.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoflavone Glycosides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the bioactivity of isoflavone (B191592) glycosides and their aglycone counterparts is critical for harnessing their therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to elucidate the distinct pharmacological profiles of these two forms. A primary reason for the frequent disconnect between in vitro and in vivo results lies in the extensive metabolism and variable bioavailability of isoflavones.[1]
In laboratory assays, cells or molecules are directly exposed to isoflavones, often in their pure, aglycone (non-sugar-bound) forms like genistein (B1671435) and daidzein.[1] However, in a biological system, the journey is far more complex. Isoflavones in food are predominantly found as glycosides (bound to a sugar molecule).[1] Upon ingestion, these glycosides must be hydrolyzed by intestinal microflora into their biologically active aglycone forms to be absorbed.[1][2] These aglycones then undergo significant Phase II metabolism in the intestine and liver.[1][3]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies evaluating the pharmacokinetic profiles, antioxidant, and estrogenic activities of isoflavones, highlighting the differences observed between in vitro and in vivo models.
Table 1: Pharmacokinetic Profile of Isoflavone Glycosides vs. Aglycones in Humans
| Parameter | Isoflavone Glycosides | Isoflavone Aglycones | Key Findings | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~4-8 hours | ~1-2 hours | Aglycones are absorbed significantly faster. | [4] |
| Peak Plasma Concentration (Cmax) | Lower | 2 to 5 times greater | Ingestion of aglycones leads to a substantially higher peak concentration in the bloodstream. | [2][4] |
| Bioavailability | Lower | Higher | Aglycones are more lipid-soluble and can more easily pass through the intestinal villi. | [5] |
Table 2: Comparative Efficacy of Isoflavones
| Activity | Experimental Model | Isoflavone Form | Results | Reference(s) |
| Antioxidant | In Vitro DPPH Radical Scavenging Assay | Aglycones | Generally considered more potent scavengers of free radicals due to the availability of free hydroxyl groups. | [6] |
| Antioxidant | In Vivo Rodent Models | Glycosides/Aglycones | High, sustained doses are often required to elicit a measurable increase in endogenous antioxidant enzyme activity. | [1] |
| Estrogenic | In Vitro MCF-7 Cell Proliferation Assay | Genistein (Aglycone) | Weak estrogenic activity detected at concentrations from 10⁻¹² to 10⁻⁷ M. | [1] |
| Estrogenic | In Vivo Ovariectomized Athymic Mice with MCF-7 Xenografts | Soy Isoflavone Extracts | Stimulated the growth of estrogen-dependent MCF-7 tumors at dietary doses of 6.25 and 12.5 g/kg. | [1] |
| Anti-inflammatory | In Vitro Human Keratinocytes | Genistein (Aglycone) | At 5–20 μM, decreased levels of IL-1β, IL-6, and IL-8 by suppressing the ROS/Akt/NF-κB pathway. | [7] |
| Anti-inflammatory | In Vivo Mouse Models | Genistein (Aglycone) | Reduces the frequency of rectal bleeding and diarrhea in DSS-induced colitis and suppresses inflammation-related gene expression. |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible data. Below are representative protocols for common in vitro and in vivo assays.
This assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of isoflavone glycosides or aglycones. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
This protocol describes a general approach to evaluate the anti-inflammatory effects of isoflavones in a rodent model, such as lipopolysaccharide (LPS)-induced inflammation.
-
Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with ad libitum access to food and water).
-
Grouping and Treatment: Randomly divide the mice into groups (n=8-10 per group):
-
Control group (vehicle treatment)
-
LPS group (LPS injection + vehicle)
-
Isoflavone group(s) (LPS injection + isoflavone treatment at various doses)
-
Administer isoflavones (e.g., genistein) or vehicle orally for a pre-determined period (e.g., 7-14 days).
-
-
Induction of Inflammation: On the final day of treatment, inject mice intraperitoneally with LPS (e.g., 1 mg/kg body weight) to induce an inflammatory response. Control mice receive a saline injection.
-
Sample Collection: Euthanize the mice 4-6 hours after LPS injection. Collect blood via cardiac puncture to obtain serum for cytokine analysis. Harvest tissues (e.g., liver, lung) for histological examination and gene expression analysis.
-
Analysis:
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Histopathology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression: Analyze the expression of inflammation-related genes in tissues using quantitative real-time PCR (qRT-PCR).
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of isoflavones.
Caption: General workflow for comparing isoflavone efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Isoflavone Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of spectroscopic data for common isoflavone (B191592) isomers, including genistein (B1671435), daidzein (B1669772), and their respective glycosides, genistin (B1671436) and daidzin, as well as the structural isomer puerarin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quantification of these bioactive compounds. All data presented is supported by established experimental protocols.
Introduction to Isoflavone Isomers
Isoflavones are a class of naturally occurring flavonoids, many of which are recognized as phytoestrogens due to their structural similarity to estrogen. They are prominently found in soybeans and other legumes.[1] The subtle structural differences among isoflavone isomers, such as the number and position of hydroxyl groups or the nature of glycosidic bonds, can significantly impact their biological activity. Therefore, accurate and reliable analytical methods are crucial for their study. This guide focuses on the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to differentiate and characterize these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for genistein, daidzein, genistin, daidzin, and puerarin, facilitating a direct comparison of their characteristic spectral features.
UV-Visible Spectroscopy Data
UV-Vis spectroscopy is a valuable tool for the initial characterization of isoflavones, which exhibit strong absorption in the UV region due to their conjugated aromatic systems.[2] The absorption maxima (λmax) can provide preliminary clues for distinguishing between different isoflavone skeletons.
| Isoflavone | Solvent | Band I (nm) | Band II (nm) | Reference |
| Genistein | Methanol (B129727) | 262 | ~330 (shoulder) | [2][3] |
| Daidzein | Methanol | 250 | ~303 (shoulder) | [2][3] |
| Genistin | Methanol | 262 | ~326 (shoulder) | [3] |
| Daidzin | Methanol | 250 | ~305 (shoulder) | [3] |
| Puerarin | Methanol | 250 | - | [4] |
Infrared Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectra of isoflavones are characterized by absorption bands corresponding to hydroxyl, carbonyl, and aromatic C-H and C=C vibrations.[3]
| Functional Group | Genistein (cm⁻¹) | Daidzein (cm⁻¹) | Puerarin (cm⁻¹) | Reference |
| O-H Stretching | ~3400-3200 | ~3400-3200 | ~3400-3200 | [3][5] |
| C=O Stretching | ~1653 | ~1625 | ~1630 | [3][5] |
| Aromatic C=C Stretching | ~1615, 1575, 1518 | ~1605, 1575, 1515 | ~1610, 1580, 1515 | [5] |
| C-O Stretching | ~1245, 1180 | ~1240, 1175 | ~1250, 1180 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for the complete structural elucidation of isoflavone isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectra of isoflavone aglycones like daidzein and genistein differ based on the substitution patterns of their hydroxyl groups.[3]
| Proton | Genistein (in DMSO-d₆) | Daidzein (in DMSO-d₆) | Puerarin (in DMSO-d₆) | Reference |
| H-2 | 8.32 (s) | 8.35 (s) | 8.30 (s) | [1][6][7] |
| H-5 | - | 8.00 (d, J=8.8 Hz) | 7.95 (d, J=8.7 Hz) | [1][6][7] |
| H-6 | 6.38 (d, J=2.1 Hz) | 6.95 (dd, J=8.8, 2.2 Hz) | 6.90 (d, J=8.7 Hz) | [1][6][7] |
| H-8 | 6.22 (d, J=2.1 Hz) | - | - | [1][6] |
| H-2' | 7.37 (d, J=8.5 Hz) | 7.39 (d, J=8.6 Hz) | 7.35 (d, J=8.6 Hz) | [1][6][7] |
| H-3' | 6.82 (d, J=8.5 Hz) | 6.83 (d, J=8.6 Hz) | 6.78 (d, J=8.6 Hz) | [1][6][7] |
| H-5' | 6.82 (d, J=8.5 Hz) | 6.83 (d, J=8.6 Hz) | 6.78 (d, J=8.6 Hz) | [1][6][7] |
| H-6' | 7.37 (d, J=8.5 Hz) | 7.39 (d, J=8.6 Hz) | 7.35 (d, J=8.6 Hz) | [1][6][7] |
The ¹³C NMR spectra provide further structural details, with glycosylation significantly affecting the chemical shifts of the carbon atoms in the A-ring.[3][7]
| Carbon | Genistein (in DMSO-d₆) | Daidzein (in DMSO-d₆) | Puerarin (in DMSO-d₆) | Reference |
| C-2 | 153.9 | 152.5 | 152.7 | [1][7][8] |
| C-3 | 122.5 | 123.8 | 123.5 | [1][7][8] |
| C-4 | 180.4 | 174.9 | 175.1 | [1][7][8] |
| C-4a | 104.7 | 121.9 | 121.5 | [1][7][8] |
| C-5 | 162.1 | 127.5 | 128.0 | [1][7][8] |
| C-6 | 98.8 | 115.3 | 115.0 | [1][7][8] |
| C-7 | 164.5 | 162.7 | 161.8 | [1][7][8] |
| C-8 | 93.6 | 102.2 | 106.1 | [1][7][8] |
| C-8a | 157.6 | 157.2 | 157.0 | [1][7][8] |
| C-1' | 121.3 | 122.9 | 122.5 | [1][7][8] |
| C-2', 6' | 130.2 | 130.1 | 130.0 | [1][7][8] |
| C-3', 5' | 115.1 | 115.0 | 115.2 | [1][7][8] |
| C-4' | 157.4 | 157.3 | 157.5 | [1][7][8] |
Mass Spectrometry Data
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and differentiation of isoflavone isomers. The fragmentation patterns provide valuable structural information.
| Isoflavone | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| Genistein | ESI- | 269 | 241, 213, 151 | [9][10] |
| Daidzein | ESI- | 253 | 225, 197, 135 | [9][10] |
| Genistin | ESI- | 431 | 269 (aglycone) | [11] |
| Daidzin | ESI- | 415 | 253 (aglycone) | [11] |
| Puerarin | ESI- | 415 | 325, 295, 267 | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the general experimental protocols for the analysis of isoflavone isomers.
Sample Preparation
Proper sample preparation is critical for accurate spectroscopic analysis. A general procedure involves:
-
Extraction: Isoflavones are typically extracted from the plant matrix using solvents such as methanol, ethanol, or acetonitrile (B52724), often in aqueous mixtures.[14] Sonication or maceration can be employed to enhance extraction efficiency.[14]
-
Hydrolysis (Optional): To analyze the total aglycone content, glycosides can be hydrolyzed to their aglycone forms using acidic or enzymatic methods.[9]
-
Purification: The crude extract may be purified using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.
UV-Visible Spectroscopy
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol is commonly used.
-
Procedure:
-
Prepare standard solutions of the isoflavone isomers of known concentrations in methanol.
-
Record the UV-Vis spectra of the standard solutions and the sample extract from 200 to 400 nm.[2]
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
Infrared Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet) or, more commonly, as a thin film after evaporating the solvent from the extract on the ATR crystal.
-
Procedure:
-
Obtain the background spectrum.
-
Place the prepared sample on the ATR crystal or in the sample holder.
-
Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvents such as DMSO-d₆ or methanol-d₄ are used to dissolve the sample.
-
Procedure:
-
Dissolve a few milligrams of the purified isoflavone isomer in the appropriate deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry
-
Instrument: A liquid chromatography system coupled to a mass spectrometer (LC-MS), often a triple quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[14]
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often preferred for isoflavones.
-
Scan Mode: Full scan for initial identification and product ion scan (tandem MS or MS/MS) for structural confirmation and differentiation of isomers.[9]
-
The specific voltages and temperatures for the ESI source are optimized for the instrument and analytes.
-
Visualizing Analytical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationships in the comparative analysis of isoflavone isomers.
Caption: General workflow for the spectroscopic analysis of isoflavone isomers.
Caption: Logical relationship in the comparative analysis of isoflavone isomers.
Conclusion
The differentiation of isoflavone isomers is a critical task in natural product chemistry and drug development. This guide demonstrates that a multi-spectroscopic approach, combining UV-Vis, IR, NMR, and MS, provides a robust framework for the unambiguous identification and characterization of these compounds. The presented data and protocols offer a valuable resource for researchers to design and execute their analytical workflows, ultimately contributing to a deeper understanding of the structure-activity relationships of isoflavone isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR studies of daidzein and puerarin: active anti-oxidants in traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 9. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Comparison among Activities and Isoflavonoids from Pueraria thunbergiana Aerial Parts and Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 7-O-Primverosylpseudobaptigenin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-O-Primverosylpseudobaptigenin. Adherence to these procedures is critical for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.[1] |
| Body Protection | A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or potential for significant splashing, a chemical-resistant suit offers more comprehensive protection.[1] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or when creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review all available safety information for this compound and similar compounds.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] Have appropriate spill containment materials on hand.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above. Gloves should be inspected for any signs of damage before use.[3]
2. Handling the Compound:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing: If handling a powdered form, weigh the compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
3. Post-Handling and Storage:
-
Decontamination: Clean the work area and any equipment used thoroughly after the experiment is complete.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Lab coats should not be worn outside of the laboratory.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste unless determined otherwise by a qualified professional.[1]
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed waste container. Do not pour chemical waste down the drain.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, pipette tips, and paper towels, in a designated hazardous waste container.[3]
-
-
Disposal Procedure: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
